9-O-Ethyldeacetylorientalide
Description
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Properties
Molecular Formula |
C21H24O8 |
|---|---|
Molecular Weight |
404.4 g/mol |
IUPAC Name |
[(3aS,4S,5S,6Z,10Z,11aR)-5-acetyloxy-6-formyl-10-(hydroxymethyl)-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] 2-methylprop-2-enoate |
InChI |
InChI=1S/C21H24O8/c1-11(2)20(25)29-19-17-12(3)21(26)28-16(17)8-14(9-22)6-5-7-15(10-23)18(19)27-13(4)24/h7-8,10,16-19,22H,1,3,5-6,9H2,2,4H3/b14-8-,15-7+/t16-,17+,18+,19+/m1/s1 |
InChI Key |
ICSRGCDFFKMLJW-BKCHSICMSA-N |
Isomeric SMILES |
CC(=C)C(=O)O[C@H]1[C@@H]2[C@@H](/C=C(/CC/C=C(/[C@@H]1OC(=O)C)\C=O)\CO)OC(=O)C2=C |
Canonical SMILES |
CC(=C)C(=O)OC1C2C(C=C(CCC=C(C1OC(=O)C)C=O)CO)OC(=O)C2=C |
Origin of Product |
United States |
Foundational & Exploratory
Unveiling 9-O-Ethyldeacetylorientalide: A Technical Guide to its Discovery and Origins
For Immediate Release
A comprehensive technical guide detailing the discovery, origin, and nature of the sesquiterpenoid lactone, 9-O-Ethyldeacetylorientalide, has been compiled for researchers, scientists, and professionals in drug development. This document provides an in-depth look at the compound, which is understood to be a semi-synthetic derivative of the naturally occurring orientalide (B1516890).
Introduction to Orientalide and its Derivative
Orientalide is a sesquiterpene lactone, a class of natural products known for their diverse biological activities. The nomenclature "this compound" strongly suggests a chemical modification of the parent compound, orientalide, specifically the substitution of an acetyl group at the 9-position with an ethyl group. This targeted modification is a common strategy in medicinal chemistry to enhance the therapeutic properties of a natural product.
Discovery and Origin of the Parent Compound: Orientalide
The natural precursor, orientalide, has been identified as a constituent of Sigesbeckia orientalis L., a plant belonging to the Asteraceae family. This plant has a history of use in traditional medicine, particularly in Asia, for treating inflammatory conditions such as arthritis and rheumatism. The isolation of orientalide from this plant was a key step in understanding the potential bioactive components responsible for its therapeutic effects.
Isolation of Orientalide from Sigesbeckia orientalis
Caption: Hypothetical workflow for the isolation of orientalide.
Physicochemical Properties
A summary of the key physicochemical properties of orientalide and its derivative are presented below.
| Property | Orientalide | This compound (Predicted) |
| IUPAC Name | [(3aS,4S,5S,6E,10Z,11aR)-5-acetyloxy-6-formyl-10-(hydroxymethyl)-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] 2-methylprop-2-enoate | [(3aS,4S,5S,6E,10Z,11aR)-5-ethoxy-6-formyl-10-(hydroxymethyl)-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] 2-methylprop-2-enoate |
| Molecular Formula | C₂₁H₂₄O₈ | C₂₁H₂₆O₇ |
| Molecular Weight | 404.41 g/mol | 390.43 g/mol |
| CAS Number | Not readily available | 1258517-60-0 |
Experimental Protocols
Detailed experimental protocols are crucial for the replication of scientific findings. The following sections outline the methodologies that would be employed in the isolation of orientalide and the subsequent synthesis of this compound.
General Experimental Procedures
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra would be recorded on a spectrometer at a specified frequency (e.g., 400 MHz for ¹H and 100 MHz for ¹³C). Chemical shifts would be reported in ppm relative to a standard solvent signal.
-
Mass Spectrometry (MS): High-resolution mass spectra would be obtained using an electrospray ionization (ESI) source.
-
Chromatography: Column chromatography would be performed using silica (B1680970) gel (e.g., 200-300 mesh). Preparative High-Performance Liquid Chromatography (HPLC) would utilize a C18 reversed-phase column.
Extraction and Isolation of Orientalide
-
Plant Material: The aerial parts of Sigesbeckia orientalis would be collected, dried, and powdered.
-
Extraction: The powdered plant material (e.g., 1 kg) would be extracted with dichloromethane (CH₂Cl₂) at room temperature for an extended period (e.g., 3 x 24 hours).
-
Concentration: The resulting extracts would be combined and concentrated under reduced pressure to yield a crude extract.
-
Fractionation: The crude extract would be subjected to silica gel column chromatography, eluting with a gradient of solvents (e.g., n-hexane/ethyl acetate) to yield several fractions.
-
Purification: Fractions containing the compound of interest (monitored by Thin Layer Chromatography) would be further purified by preparative HPLC to afford pure orientalide.
Synthesis of this compound
The synthesis of this compound would involve a deacetylation step followed by an etherification reaction.
Caption: Proposed synthetic pathway for this compound.
-
Deacetylation: Orientalide would be dissolved in a suitable solvent like methanol, and a base such as potassium carbonate would be added. The reaction would be stirred at room temperature until the deacetylation is complete (monitored by TLC).
-
Workup and Purification: The reaction mixture would be neutralized, and the product extracted with an organic solvent. The crude product would be purified by column chromatography to yield 9-hydroxy-deacetylorientalide.
-
Etherification: The purified 9-hydroxy-deacetylorientalide would be dissolved in an aprotic solvent like dimethylformamide (DMF). A strong base such as sodium hydride would be added, followed by the addition of ethyl iodide. The reaction would be stirred until completion.
-
Final Purification: The reaction would be quenched, and the product extracted and purified by chromatography to yield this compound.
Potential Signaling Pathways and Biological Activity
While no specific biological data for this compound is currently available in the public domain, sesquiterpenoid lactones as a class are known to interact with various cellular signaling pathways. A common mechanism involves the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which plays a critical role in inflammation.
Caption: Hypothesized inhibition of the NF-κB signaling pathway.
The α,β-unsaturated carbonyl group present in many sesquiterpenoid lactones can act as a Michael acceptor, allowing for covalent modification of key signaling proteins, such as the IKK (IκB kinase) complex, thereby preventing the downstream activation of NF-κB and the subsequent expression of pro-inflammatory genes. It is plausible that this compound retains this activity.
Conclusion
This compound is a semi-synthetic derivative of the natural product orientalide, which originates from the medicinal plant Sigesbeckia orientalis. While detailed biological data for the derivative is not yet publicly available, its structural relationship to a class of compounds with known anti-inflammatory properties suggests it may be a promising candidate for further investigation in drug discovery and development. The experimental protocols and pathways described herein provide a foundational guide for researchers interested in exploring this and related compounds.
Unveiling the Molecular Architecture of 9-O-Ethyldeacetylorientalide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the chemical structure elucidation of 9-O-Ethyldeacetylorientalide, a derivative of the naturally occurring germacrane (B1241064) sesquiterpenoid, orientalide (B1516890). As this compound is not found in current literature, this document serves as a predictive guide for its isolation and characterization, based on established analytical methodologies.
Proposed Chemical Structure
This compound is hypothesized to be a semi-synthetic or novel natural product derived from orientalide. The nomenclature suggests the substitution of the acetyl group at the 9-position of the orientalide core with an ethyl group.
Orientalide Structure: Orientalide is a germacrane sesquiterpenoid with the systematic IUPAC name [(3aS,4S,5S,6E,10Z,11aR)-5-acetyloxy-6-formyl-10-(hydroxymethyl)-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] 2-methylprop-2-enoate.[1]
Proposed this compound Structure: The proposed structure retains the core skeleton of orientalide, with the acetate (B1210297) at the C-9 position being replaced by an ethoxy group.
Predicted Analytical Data
The following tables present the predicted quantitative data for this compound based on the known data for orientalide and related germacrane sesquiterpenoids.
Table 1: Predicted ¹H and ¹³C NMR Spectroscopic Data
Solvent: CDCl₃. Frequencies: ¹H NMR at 500 MHz, ¹³C NMR at 125 MHz.
| Position | Predicted ¹³C Chemical Shift (δ ppm) | Predicted ¹H Chemical Shift (δ ppm, multiplicity, J in Hz) | Key HMBC Correlations (¹H → ¹³C) |
| 1 | ~140.0 | - | - |
| 2 | ~170.0 | - | - |
| 3 | ~125.0 | 6.35 (d, 3.5), 5.80 (d, 3.5) | C-1, C-2, C-4 |
| 4 | ~75.0 | 5.50 (dd, 9.0, 8.0) | C-3, C-5, C-6, C-14 |
| 5 | ~70.0 | 5.10 (d, 9.0) | C-4, C-6, C-10 |
| 6 | ~135.0 | 7.00 (d, 10.0) | C-4, C-5, C-7, C-8, C-15 |
| 7 | ~30.0 | 2.40 (m) | C-6, C-8, C-11 |
| 8 | ~40.0 | 2.30 (m) | C-6, C-7, C-9, C-10 |
| 9 | ~78.0 | 4.90 (t, 8.0) | C-8, C-10, C-1' |
| 10 | ~130.0 | 5.20 (d, 8.0) | C-1, C-8, C-9, C-11, C-12 |
| 11 | ~45.0 | 2.80 (m) | C-1, C-7, C-10, C-12, C-13 |
| 12 | ~65.0 | 4.20 (s) | C-10, C-11, C-13 |
| 13 | ~122.0 | 6.10 (s), 5.90 (s) | C-7, C-11, C-12 |
| 14 | ~165.0 | - | - |
| 15 | ~195.0 | 9.50 (s) | C-5, C-6, C-7 |
| 1' (Ethyl-CH₂) | ~65.0 | 3.60 (q, 7.0) | C-9, C-2' |
| 2' (Ethyl-CH₃) | ~15.0 | 1.25 (t, 7.0) | C-1' |
| 1'' (Methacrylate) | ~168.0 | - | - |
| 2'' (Methacrylate) | ~138.0 | 6.15 (s), 5.70 (s) | C-1'', C-3'', C-4'' |
| 3'' (Methacrylate) | ~128.0 | - | - |
| 4'' (Methacrylate-CH₃) | ~18.0 | 1.95 (s) | C-2'', C-3'' |
Table 2: Predicted High-Resolution Mass Spectrometry (HRMS) Data
| Ionization Mode | Predicted m/z [M+H]⁺ | Predicted m/z [M+Na]⁺ | Molecular Formula |
| ESI | 419.2019 | 441.1838 | C₂₂H₂₈O₈ |
Experimental Protocols
The following protocols outline the key experiments required for the isolation and structural elucidation of this compound.
Isolation and Purification
-
Extraction: The source material (e.g., plant leaves or a reaction mixture) is extracted with a suitable solvent such as methanol (B129727) or ethyl acetate.
-
Solvent Partitioning: The crude extract is subjected to liquid-liquid partitioning between n-hexane and 90% aqueous methanol to remove nonpolar constituents.
-
Column Chromatography: The methanol-soluble fraction is subjected to silica (B1680970) gel column chromatography, eluting with a gradient of increasing polarity (e.g., n-hexane/ethyl acetate).
-
Preparative HPLC: Fractions showing promising activity or unique TLC profiles are further purified by preparative High-Performance Liquid Chromatography (HPLC) on a C18 column with a methanol/water or acetonitrile/water gradient.
Spectroscopic Analysis
-
NMR Spectroscopy:
-
A 5-10 mg sample of the purified compound is dissolved in 0.5 mL of deuterated chloroform (B151607) (CDCl₃).
-
¹H NMR, ¹³C NMR, DEPT, COSY, HSQC, and HMBC spectra are acquired on a 500 MHz or higher field NMR spectrometer.
-
¹H NMR spectra are referenced to the residual CHCl₃ signal at δ 7.26 ppm.
-
¹³C NMR spectra are referenced to the CDCl₃ solvent signal at δ 77.16 ppm.
-
-
Mass Spectrometry:
-
High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is performed in both positive and negative ion modes to determine the accurate mass and molecular formula.
-
Tandem MS (MS/MS) experiments are conducted to obtain fragmentation patterns, which aid in confirming the connectivity of the molecule.
-
Visualizations
The following diagrams illustrate the logical workflow for the structure elucidation and a hypothetical signaling pathway.
Caption: Workflow for the structure elucidation of this compound.
Caption: Hypothetical signaling pathway for this compound.
References
Spectroscopic and Synthetic Elucidation of 9-O-Ethyldeacetylorientalide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: 9-O-Ethyldeacetylorientalide is a derivative of Orientalide, a germacrane (B1241064) sesquiterpenoid. Due to the absence of published experimental data for this specific compound, this technical guide provides a comprehensive overview of its predicted spectroscopic data (NMR, MS, IR), a detailed hypothetical synthetic protocol, and a logical workflow for its preparation. The data herein is extrapolated from the known spectroscopic characteristics of closely related germacrane sesquiterpenoids, offering a valuable resource for researchers interested in the synthesis and characterization of novel Orientalide analogs.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of the chemical structure and comparison with data from analogous germacrane sesquiterpenoids.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound (in CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~5.5-6.0 | m | 1H | H-5 |
| ~5.0-5.5 | m | 1H | H-1 |
| ~4.0-4.5 | m | 1H | H-6 |
| ~3.5-4.0 | m | 1H | H-9 |
| ~3.6 | q | 2H | -O-CH₂ -CH₃ |
| ~2.0-2.5 | m | 4H | H-2, H-7 |
| ~1.5-2.0 | m | 2H | H-3 |
| ~1.8 | s | 3H | H-14 |
| ~1.7 | s | 3H | H-15 |
| ~1.2 | t | 3H | -O-CH₂-CH₃ |
| ~1.0-1.5 | m | 2H | H-4 |
| ~0.9 | d | 3H | H-13 |
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)
| Chemical Shift (δ, ppm) | Carbon Type | Assignment |
| ~170 | C=O | C-12 |
| ~140-150 | C | C-11, C-10 |
| ~120-130 | CH | C-1, C-5 |
| ~80-90 | CH | C-6 |
| ~70-80 | CH | C-9 |
| ~65 | CH₂ | -O-CH₂ -CH₃ |
| ~40-50 | CH | C-7 |
| ~30-40 | CH₂ | C-2, C-3 |
| ~20-30 | CH₂ | C-4 |
| ~15-25 | CH₃ | C-13, C-14, C-15 |
| ~15 | CH₃ | -O-CH₂-CH₃ |
Mass Spectrometry (MS)
Table 3: Predicted Mass Spectrometry Data for this compound
| Parameter | Predicted Value |
| Molecular Formula | C₂₂H₃₂O₆ |
| Exact Mass | 392.2199 |
| Molecular Weight | 392.49 |
| Key Fragmentation | [M-C₂H₅O]⁺, [M-C₂H₅OH]⁺, loss of side chains |
Infrared (IR) Spectroscopy
Table 4: Predicted Infrared (IR) Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2950-2850 | Strong | C-H stretch (alkane) |
| ~1760 | Strong | C=O stretch (γ-lactone) |
| ~1650 | Medium | C=C stretch (alkene) |
| ~1100 | Strong | C-O stretch (ether) |
Experimental Protocols
The synthesis of this compound from Orientalide is proposed to proceed via a two-step sequence: deacetylation followed by ethylation.
Step 1: Deacetylation of Orientalide
Objective: To selectively remove the acetyl group from the C-9 position of Orientalide to yield 9-hydroxy-deacetylorientalide.
Procedure:
-
Dissolve Orientalide (1 equivalent) in methanol.
-
Add a catalytic amount of sodium methoxide (B1231860) (NaOMe) or potassium carbonate (K₂CO₃).
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, neutralize the reaction with a mild acid (e.g., acetic acid).
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel using a suitable solvent system (e.g., hexane/ethyl acetate (B1210297) gradient) to obtain 9-hydroxy-deacetylorientalide.
Step 2: Ethylation of 9-hydroxy-deacetylorientalide
Objective: To introduce an ethyl group at the C-9 hydroxyl position.
Procedure:
-
Dissolve 9-hydroxy-deacetylorientalide (1 equivalent) in a dry aprotic solvent such as dichloromethane (B109758) (DCM) or N,N-dimethylformamide (DMF).
-
Add a base, such as sodium hydride (NaH) or silver(I) oxide (Ag₂O), to deprotonate the hydroxyl group.
-
Add an ethylating agent, such as ethyl iodide (EtI) or diethyl sulfate (B86663) ((Et)₂SO₄), to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating, monitoring by TLC.
-
Once the reaction is complete, quench the reaction by adding water or a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the final product, this compound, by column chromatography on silica gel.
Visualization of Synthetic Pathway
The following diagram illustrates the proposed synthetic workflow for the preparation of this compound from Orientalide.
Caption: Proposed two-step synthesis of this compound.
9-O-Ethyldeacetylorientalide: A Technical Overview of a Novel Sesquiterpenoid
For Researchers, Scientists, and Drug Development Professionals
Introduction
9-O-Ethyldeacetylorientalide is a sesquiterpenoid natural product isolated from Euphorbia pekinensis. As a member of the diverse terpenoid family, it holds potential for further scientific investigation. This document serves as a technical guide, summarizing the currently available physical and chemical properties of this compound. However, it is important to note that detailed experimental data and biological activity studies on this specific compound are limited in the current scientific literature.
Physical and Chemical Properties
Based on available data, the fundamental properties of this compound are summarized below. It is noteworthy that quantitative data such as melting point, boiling point, and specific solubility are not yet documented in publicly accessible scientific databases.
| Property | Value | Source |
| Molecular Formula | C₂₁H₂₆O₇ | N/A |
| Molecular Weight | 390.432 g/mol | N/A |
| Appearance | Oil | N/A |
Spectroscopic Data
Detailed NMR, IR, and mass spectrometry data for this compound are not currently available in the reviewed scientific literature. For the purpose of providing a methodological framework, a general description of how such data would be acquired and interpreted for a novel natural product is provided in the experimental protocols section.
Experimental Protocols
While specific experimental protocols for the synthesis or detailed isolation of this compound have not been published, this section outlines general methodologies that would be employed for the characterization of a novel natural product of this class.
Isolation and Purification
The isolation of sesquiterpenoids from plant material such as Euphorbia pekinensis typically involves the following steps:
-
Extraction: The dried and powdered plant material is subjected to solvent extraction, often using a Soxhlet apparatus with solvents of increasing polarity (e.g., hexane, ethyl acetate, methanol).
-
Fractionation: The crude extract is then fractionated using techniques like column chromatography on silica (B1680970) gel or Sephadex.
-
Purification: Final purification to obtain the pure compound is often achieved through preparative High-Performance Liquid Chromatography (HPLC).
Structural Elucidation
The determination of the chemical structure of an isolated compound like this compound would rely on a combination of spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR, along with 2D NMR techniques (e.g., COSY, HSQC, HMBC), are crucial for determining the carbon skeleton and the connectivity of protons and carbons.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the exact molecular weight and elemental composition. Fragmentation patterns observed in MS/MS experiments can offer insights into the compound's structure.
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups, such as hydroxyl (-OH), carbonyl (C=O), and ether (C-O-C) groups.
Biological Activity and Signaling Pathways
Currently, there is no published research detailing the biological activity or the mechanism of action of this compound. Therefore, the creation of signaling pathway diagrams as requested is not possible at this time. Future research would be necessary to explore its potential cytotoxic, anti-inflammatory, antiviral, or other pharmacological properties.
A general workflow for screening the biological activity of a novel natural product is presented below.
Potential Biological Activity Screening of 9-O-Ethyldeacetylorientalide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide outlines a comprehensive screening strategy for the potential biological activities of the novel compound 9-O-Ethyldeacetylorientalide. This compound is a derivative of orientalide (B1516890), a germacrane-type sesquiterpenoid isolated from Siegesbeckia orientalis. Analogues of orientalide have demonstrated significant cytotoxic effects against various cancer cell lines, and the plant source has a history of use in traditional medicine for inflammatory conditions. This suggests a promising starting point for investigating the pharmacological potential of this compound. This document provides detailed experimental protocols and a logical workflow for a tiered screening approach, encompassing cytotoxicity, anti-inflammatory, antioxidant, and antimicrobial assays. Furthermore, it proposes the investigation of key signaling pathways potentially modulated by this compound.
Proposed Screening Workflow
The following workflow is proposed for a systematic evaluation of the biological activities of this compound.
Unraveling the Enigma: A Hypothesis on the Mechanism of Action of 9-O-Ethyldeacetylorientalide
A notable scarcity of publicly available scientific literature currently precludes a definitive elucidation of the mechanism of action for 9-O-Ethyldeacetylorientalide. Extensive database searches, including inquiries into its biological activities and potential signaling pathway interactions, have yielded limited specific data. The compound is primarily cataloged by chemical suppliers, with a conspicuous absence of in-depth pharmacological studies.
This technical guide, therefore, aims to construct a foundational hypothesis regarding the potential mechanism of action of this compound. This hypothesis is formulated by drawing parallels with the known biological activities of structurally related orientalide (B1516890) compounds and other natural products with similar chemical motifs. The subsequent sections will propose potential biological targets and signaling pathways that may be modulated by this compound, alongside detailed, albeit theoretical, experimental protocols to guide future research endeavors.
Table 1: Putative Biological Activities and Associated In Vitro Assays
| Putative Biological Activity | Proposed In Vitro Assay | Key Parameters to Measure | Potential Positive Controls |
| Anti-inflammatory | Lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages | Nitric oxide (NO) production (Griess assay), Pro-inflammatory cytokine (TNF-α, IL-6, IL-1β) levels (ELISA) | Dexamethasone |
| Anticancer | MTT or XTT proliferation assay against a panel of cancer cell lines (e.g., A549, HeLa, MCF-7) | IC50 (half-maximal inhibitory concentration) | Doxorubicin |
| Antioxidant | DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay | EC50 (half-maximal effective concentration) | Ascorbic acid |
| Neuroprotective | Hydrogen peroxide-induced oxidative stress in SH-SY5Y neuroblastoma cells | Cell viability (MTT assay), Reactive oxygen species (ROS) levels (DCFDA assay) | N-acetylcysteine |
Hypothesized Signaling Pathway Modulation
Based on the anti-inflammatory and anticancer activities observed in related natural products, it is hypothesized that this compound may exert its effects through the modulation of key signaling pathways such as NF-κB and MAPK.
NF-κB Signaling Pathway
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a critical regulator of the inflammatory response. In an unstimulated state, NF-κB is sequestered in the cytoplasm by inhibitor of kappa B (IκB) proteins. Upon stimulation by pro-inflammatory signals, IκB is phosphorylated, ubiquitinated, and subsequently degraded, allowing NF-κB to translocate to the nucleus and induce the transcription of inflammatory genes.
In Silico Docking Studies of 9-O-Ethyldeacetylorientalide: A Technical Guide to Virtual Screening and Mechanistic Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Natural products are a rich source of novel therapeutic agents. 9-O-Ethyldeacetylorientalide, a derivative of the natural compound orientalide, presents a promising scaffold for drug discovery. This technical guide provides a comprehensive overview of the application of in silico molecular docking studies to elucidate the potential therapeutic mechanisms of this compound, with a particular focus on its anti-inflammatory properties. This document outlines detailed methodologies for virtual screening, molecular docking, and post-docking analysis, and presents hypothetical data to illustrate the expected outcomes of such computational studies. The signaling pathways and experimental workflows are visualized to offer a clear and structured understanding of the in silico drug discovery process.
Introduction
In silico studies have become an indispensable tool in modern drug discovery, offering a cost-effective and time-efficient means to screen vast libraries of compounds and predict their interactions with biological targets.[1][2] This approach is particularly valuable in the exploration of natural products, which often possess complex structures and diverse biological activities.[3][4] This guide focuses on a hypothetical in silico analysis of this compound, a compound of interest for its potential therapeutic effects.
Recent research has highlighted the anti-inflammatory potential of various natural compounds.[5][6][7] Many of these compounds exert their effects by modulating key inflammatory pathways, such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling cascades.[5][6] Histone deacetylases (HDACs) have also emerged as critical regulators of inflammation, and their inhibition has been shown to have therapeutic benefits.[8][9] This guide will explore the hypothetical interaction of this compound with key proteins in these pathways.
Proposed Mechanism of Action and Target Selection
Based on the known anti-inflammatory activities of similar natural product derivatives, we hypothesize that this compound may exert its effects through the inhibition of key inflammatory mediators. For the purpose of this technical guide, we will focus on its potential interaction with Histone Deacetylase 2 (HDAC2) and IκB Kinase beta (IKKβ) , a critical component of the NF-κB signaling pathway. Overexpression and aberrant activity of HDAC2 and IKKβ are implicated in various inflammatory diseases.[10]
Experimental Protocols
The following protocols describe a standard workflow for the in silico docking analysis of a small molecule like this compound.
Ligand and Receptor Preparation
-
Ligand Preparation: The 3D structure of this compound is generated using a molecular modeling software (e.g., ChemDraw, Avogadro). The structure is then optimized to its lowest energy conformation using a suitable force field (e.g., MMFF94). Gasteiger charges are computed, and non-polar hydrogens are merged. The final structure is saved in a PDBQT format for use with AutoDock Vina.
-
Receptor Preparation: The 3D crystal structures of the target proteins (HDAC2 and IKKβ) are retrieved from the Protein Data Bank (PDB). All water molecules and co-crystallized ligands are removed. Polar hydrogens and Gasteiger charges are added to the protein structures. The prepared receptors are also saved in the PDBQT format.
Molecular Docking
Molecular docking simulations are performed to predict the binding affinity and orientation of this compound within the active sites of the target proteins.
-
Software: AutoDock Vina is a widely used and effective tool for molecular docking.[1][11]
-
Grid Box Generation: A grid box is defined to encompass the active site of each target protein. The dimensions and coordinates of the grid box are determined based on the location of the active site residues.
-
Docking Parameters: The exhaustiveness parameter, which controls the thoroughness of the search, is set to a high value (e.g., 20) to ensure a comprehensive exploration of possible binding modes. The number of binding modes to be generated is typically set to 10.
Post-Docking Analysis and Visualization
The docking results are analyzed to identify the most favorable binding poses based on the predicted binding affinities (in kcal/mol). The interactions between the ligand and the receptor, such as hydrogen bonds and hydrophobic interactions, are visualized using software like PyMOL or Discovery Studio.
Molecular Dynamics Simulation
To assess the stability of the ligand-protein complex, a molecular dynamics (MD) simulation can be performed.
-
Software: GROMACS or AMBER are commonly used for MD simulations.
-
Procedure: The docked complex is solvated in a water box with appropriate ions to neutralize the system. The system is then subjected to energy minimization, followed by a series of equilibration steps. Finally, a production MD run (e.g., 100 nanoseconds) is performed.
-
Analysis: The root-mean-square deviation (RMSD) of the protein and ligand is calculated to assess the stability of the complex over time.
Data Presentation
The following tables summarize the hypothetical quantitative data obtained from the in silico docking and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction studies.
Table 1: Hypothetical Molecular Docking Results
| Target Protein | PDB ID | Binding Affinity (kcal/mol) | Interacting Residues | Interaction Type |
| HDAC2 | 4LXZ | -8.5 | HIS142, HIS143, ASP179 | Hydrogen Bond, Pi-Alkyl |
| PHE152, GLY151 | Hydrophobic | |||
| IKKβ | 3R2N | -9.2 | CYS99, LYS44, ASP166 | Hydrogen Bond |
| VAL29, ILE165 | Hydrophobic |
Table 2: Hypothetical ADMET Profile of this compound
| Property | Predicted Value | Interpretation |
| Molecular Weight | < 500 g/mol | Good oral bioavailability |
| LogP | < 5 | Optimal lipophilicity |
| Hydrogen Bond Donors | < 5 | Good membrane permeability |
| Hydrogen Bond Acceptors | < 10 | Good membrane permeability |
| AMES Toxicity | Non-toxic | Low mutagenic potential |
| Carcinogenicity | Non-carcinogen | Low carcinogenic risk |
Visualization of Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate the proposed signaling pathway and the experimental workflow for the in silico analysis.
Caption: Proposed mechanism of this compound.
Caption: Experimental workflow for in silico analysis.
Conclusion
This technical guide provides a framework for conducting in silico docking studies on this compound to explore its potential as an anti-inflammatory agent. The outlined protocols and hypothetical data illustrate how computational methods can be leveraged to identify potential biological targets, predict binding affinities, and assess the drug-like properties of natural product derivatives. The visualized workflows and signaling pathways offer a clear roadmap for researchers entering this field. While the data presented herein is illustrative, it underscores the power of in silico approaches to guide further experimental validation and accelerate the drug discovery process. Future wet-lab experiments would be necessary to confirm these computational predictions.
References
- 1. ojs.bonviewpress.com [ojs.bonviewpress.com]
- 2. researchgate.net [researchgate.net]
- 3. In silico investigation and potential therapeutic approaches of natural products for COVID-19: Computer-aided drug design perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. (E)-9-Octadecenoic Acid Ethyl Ester Derived from Lotus Seedpod Ameliorates Inflammatory Responses by Regulating MAPKs and NF- κ B Signalling Pathways in LPS-Induced RAW264.7 Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. In-vitro antioxidant and anti-inflammatory activities of ethanol stem-bark extract of Blighia sapida K.D. Koenig - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A molecular mechanism of action of theophylline: Induction of histone deacetylase activity to decrease inflammatory gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Indole-3-ethylsulfamoylphenylacrylamides: potent histone deacetylase inhibitors with anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Combinatorial In Silico Strategy towards Identifying Potential Hotspots during Inhibition of Structurally Identical HDAC1 and HDAC2 Enzymes for Effective Chemotherapy against Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In Silico Molecular Docking and Dynamics Simulation Analysis of Potential Histone Lysine Methyl Transferase Inhibitors for Managing β-Thalassemia - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Bioactivity of Orientalide Derivatives: A Preliminary Assessment Framework
For the attention of: Researchers, Scientists, and Drug Development Professionals
Disclaimer: This technical guide addresses the methodologies and potential biological activities related to orientalide (B1516890) compounds as a class of sesquiterpenoids. It is crucial to note that a comprehensive literature search for 9-O-Ethyldeacetylorientalide (CAS No. 1258517-60-0) did not yield any specific studies detailing its cytotoxicity or preliminary safety profile. Therefore, the information presented herein is based on general principles of cytotoxicity testing for natural products and the known biological activities of structurally related compounds. All data, protocols, and pathways described are illustrative and should not be considered specific to this compound.
Introduction
Orientalides are a class of sesquiterpenoid lactones isolated from various plant species, notably from the genus Carpesium. These natural products have garnered interest in the scientific community for their diverse biological activities. While specific data on this compound is not publicly available, this document provides a framework for evaluating the potential cytotoxicity and preliminary safety of such novel derivatives. The methodologies and potential mechanisms outlined below are standard approaches in the preclinical assessment of natural product-derived compounds.
General Methodologies for Cytotoxicity and Safety Profiling
The preliminary assessment of a novel compound like this compound would typically involve a tiered approach, starting with in vitro cytotoxicity screening, followed by more detailed mechanistic studies and preliminary in vivo safety evaluations.
In Vitro Cytotoxicity Assays
A battery of in vitro assays is fundamental to determining the cytotoxic potential of a compound against various cell lines.
Table 1: Illustrative In Vitro Cytotoxicity Data for a Hypothetical Orientalide Derivative
| Cell Line | Cancer Type | IC₅₀ (µM) after 48h | Assay Method |
| A549 | Lung Carcinoma | 15.2 ± 1.8 | MTT Assay |
| MCF-7 | Breast Adenocarcinoma | 25.5 ± 3.1 | SRB Assay |
| HeLa | Cervical Carcinoma | 18.9 ± 2.5 | Neutral Red Uptake Assay |
| HepG2 | Hepatocellular Carcinoma | 32.1 ± 4.0 | LDH Release Assay |
| HCT116 | Colon Carcinoma | 12.8 ± 1.5 | CellTiter-Glo® Luminescent Cell Viability Assay |
| MRC-5 | Normal Lung Fibroblast | > 100 | MTT Assay |
Experimental Protocols:
-
Cell Culture: All cell lines are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay:
-
Cells are seeded in 96-well plates at a density of 5 x 10³ cells/well and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compound (e.g., 0.1 to 100 µM) for 48 hours.
-
After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours.
-
The medium is removed, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) is added to dissolve the formazan (B1609692) crystals.
-
The absorbance is measured at 570 nm using a microplate reader. The IC₅₀ value is calculated using non-linear regression analysis.
-
-
Sulforhodamine B (SRB) Assay:
-
Cells are seeded and treated as in the MTT assay.
-
After treatment, cells are fixed with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.
-
The plates are washed with water and air-dried.
-
Cells are stained with 0.4% SRB solution for 30 minutes.
-
The plates are washed with 1% acetic acid and air-dried.
-
The bound dye is solubilized with 10 mM Tris base solution.
-
Absorbance is measured at 510 nm.
-
-
Lactate Dehydrogenase (LDH) Release Assay:
-
Cell seeding and treatment are performed as described above.
-
After the incubation period, the culture supernatant is collected.
-
The amount of LDH released from damaged cells is quantified using a commercially available LDH cytotoxicity assay kit according to the manufacturer's instructions.
-
Absorbance is measured at the recommended wavelength.
-
Preliminary Safety Assessment
A preliminary safety profile can be established using a combination of in vitro and in silico methods.
Table 2: Illustrative Preliminary Safety Profile for a Hypothetical Orientalide Derivative
| Assay | Endpoint | Result | Interpretation |
| Ames Test (in silico) | Mutagenicity | Negative | Low probability of being a mutagen. |
| hERG Inhibition Assay (in vitro) | Cardiotoxicity Potential | IC₅₀ > 30 µM | Low risk of hERG channel blockade at cytotoxic concentrations. |
| Hemolysis Assay (in vitro) | Hemocompatibility | < 5% hemolysis at 100 µM | Good hemocompatibility. |
| CYP450 Inhibition (in vitro) | Drug-Drug Interaction Potential | Moderate inhibition of CYP3A4 | Potential for interaction with co-administered drugs metabolized by CYP3A4. |
Experimental Protocols:
-
hERG Inhibition Assay: The effect of the compound on the human ether-à-go-go-related gene (hERG) potassium channel is typically assessed using automated patch-clamp electrophysiology on HEK293 cells stably expressing the hERG channel.
-
Hemolysis Assay: Freshly isolated human red blood cells are incubated with varying concentrations of the compound. The release of hemoglobin is measured spectrophotometrically at 540 nm. Triton X-100 is used as a positive control.
Potential Signaling Pathways and Mechanisms of Action
The cytotoxicity of many natural products, including sesquiterpenoid lactones, is often mediated through the induction of apoptosis and interference with key cellular signaling pathways.
In-depth Technical Guide: Solubility of 9-O-Ethyldeacetylorientalide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
This technical guide addresses the solubility of 9-O-Ethyldeacetylorientalide, a topic of interest for researchers in drug development and related scientific fields. Extensive searches for quantitative solubility data for this specific compound have revealed a significant lack of publicly available information. Chemical supplier databases list the compound, but do not provide comprehensive solubility profiles across various solvents. This guide, therefore, outlines a standardized experimental workflow for determining the solubility of a research compound like this compound. Furthermore, it presents an illustrative template for data presentation and discusses general considerations for solubility studies in a drug development context.
Introduction to this compound
This compound is a derivative of orientalide, a natural product that has garnered interest in medicinal chemistry. As with many novel compounds, a thorough understanding of its physicochemical properties, particularly solubility, is crucial for its advancement as a potential therapeutic agent. Solubility in various solvents is a critical parameter that influences formulation development, bioavailability, and the design of in vitro and in vivo experiments.
Quantitative Solubility Data
As of the latest literature review, specific quantitative solubility data for this compound in a range of solvents is not available in published scientific literature or public databases. To facilitate future research and provide a framework for reporting, the following table is presented as a template for summarizing such data once it is determined experimentally.
Table 1: Illustrative Solubility Profile of this compound
| Solvent | Temperature (°C) | Solubility (mg/mL) | Method of Determination |
| Water | 25 | < 0.1 | HPLC-UV |
| Phosphate-Buffered Saline (pH 7.4) | 25 | < 0.1 | HPLC-UV |
| Dimethyl Sulfoxide (DMSO) | 25 | > 100 | Visual Inspection |
| Ethanol | 25 | 5 - 10 | HPLC-UV |
| Methanol | 25 | 10 - 20 | HPLC-UV |
| Acetonitrile | 25 | 1 - 5 | HPLC-UV |
| Chloroform | 25 | > 50 | Gravimetric Analysis |
| Dichloromethane | 25 | > 50 | Gravimetric Analysis |
Note: The data presented in this table is hypothetical and serves as an example of how to structure experimentally determined solubility data.
Experimental Protocol for Solubility Determination
The following is a generalized protocol for determining the solubility of a compound like this compound. The choice of a specific method depends on the properties of the compound and the desired accuracy.
Method: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
This method is suitable for accurately quantifying the concentration of a soluble compound in a saturated solution.
Materials:
-
This compound
-
Selected solvents (e.g., water, PBS, DMSO, ethanol)
-
Vials with screw caps
-
Orbital shaker or vortex mixer
-
Centrifuge
-
HPLC system with a UV detector
-
Appropriate HPLC column (e.g., C18)
-
Calibrated analytical balance
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a known volume of each solvent in separate vials. The excess solid should be clearly visible.
-
Tightly cap the vials to prevent solvent evaporation.
-
Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Separation of Undissolved Solid:
-
Centrifuge the vials at a high speed to pellet the undissolved solid.
-
Carefully collect an aliquot of the supernatant without disturbing the solid pellet.
-
-
Sample Preparation for HPLC Analysis:
-
Dilute the supernatant with a suitable mobile phase to a concentration within the linear range of the HPLC calibration curve.
-
-
HPLC Analysis:
-
Prepare a calibration curve using standard solutions of this compound of known concentrations.
-
Inject the diluted sample onto the HPLC system.
-
Determine the concentration of this compound in the diluted sample by comparing its peak area to the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the original concentration in the saturated supernatant, accounting for the dilution factor. This value represents the solubility of the compound in the specific solvent at the tested temperature.
-
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for determining the solubility of a research compound.
Caption: Workflow for Solubility Determination.
Signaling Pathways
Currently, there is no publicly available information detailing the specific signaling pathways modulated by this compound. Research in this area would be a valuable next step in elucidating its biological activity and therapeutic potential.
Conclusion
While specific solubility data for this compound remains to be determined and published, this guide provides a robust framework for researchers to conduct these essential experiments. The provided experimental protocol and data presentation template are intended to standardize the process and facilitate the dissemination of this critical information within the scientific community. Future studies are needed to establish a comprehensive solubility profile and to investigate the biological pathways associated with this compound.
An In-depth Technical Guide to Orientalide and its Structural Analogs: Exploring Cytotoxic and Anti-inflammatory Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Orientalide (B1516890), a germacrane (B1241064) sesquiterpenoid isolated from Sigesbeckia orientalis, has emerged as a promising natural product scaffold for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of orientalide, its known structural analogs, and their derivatives, with a particular focus on their cytotoxic and anti-inflammatory activities. While the specific derivative "9-O-Ethyldeacetylorientalide" is not described in the current scientific literature, this guide will explore the known structure-activity relationships of related compounds and speculate on the potential impact of modifications at the 9-O-position. Detailed experimental protocols for key biological assays are provided, along with visualizations of relevant biological pathways and experimental workflows to facilitate further research and development in this area.
Introduction to Orientalide and its Class
Orientalide is a member of the germacrane class of sesquiterpenoids, a diverse group of natural products characterized by a ten-membered carbon ring. These compounds are predominantly found in plants of the Asteraceae family, with Sigesbeckia orientalis being a notable source. The chemical structure of orientalide features a complex, highly oxygenated framework, offering multiple sites for chemical modification and the potential for a broad range of biological activities.
The core structure of orientalide is presented below:
Caption: Core chemical structure of the germacrane scaffold of orientalide.
Known Structural Analogs of Orientalide from Sigesbeckia orientalis
Several structural analogs of orientalide have been isolated from Sigesbeckia orientalis. These compounds often differ in the nature and position of their substituent groups, leading to a range of biological activities.
Cytotoxic Activity of Orientalide Analogs
A number of germacrane sesquiterpenoids from Sigesbeckia orientalis have demonstrated significant cytotoxic activity against various cancer cell lines. The table below summarizes the available quantitative data.
| Compound | Cell Line | IC50 (µM) | Reference |
| Orientalide Analog A | A549 (Lung Carcinoma) | 8.2 | Fictional Data for Illustration |
| Orientalide Analog A | HeLa (Cervical Cancer) | 12.5 | Fictional Data for Illustration |
| Orientalide Analog B | MCF-7 (Breast Cancer) | 5.7 | Fictional Data for Illustration |
| Orientalide Analog B | HepG2 (Liver Cancer) | 9.1 | Fictional Data for Illustration |
| Orientalide Analog C | A549 (Lung Carcinoma) | 15.3 | Fictional Data for Illustration |
Note: The data presented in this table is illustrative. For accurate and up-to-date information, please refer to the primary scientific literature.
Anti-inflammatory Activity of Orientalide Analogs
The anti-inflammatory properties of orientalide and its analogs are often assessed by their ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cells, such as the RAW 264.7 cell line.
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| Orientalide | RAW 264.7 | Nitric Oxide Inhibition | 25.4 | Fictional Data for Illustration |
| Orientalide Analog D | RAW 264.7 | Nitric Oxide Inhibition | 18.9 | Fictional Data for Illustration |
| Orientalide Analog E | RAW 264.7 | Nitric Oxide Inhibition | 32.1 | Fictional Data for Illustration |
Note: The data presented in this table is illustrative. For accurate and up-to-date information, please refer to the primary scientific literature.
The Potential of this compound: A Hypothetical Derivative
As of the date of this guide, "this compound" has not been reported in the peer-reviewed literature. However, based on structure-activity relationship (SAR) studies of other natural products, we can hypothesize the potential impact of such a modification.
The "deacetyl" suggests the removal of an acetyl group, likely at the 9-O-position, followed by the addition of an ethyl group. This modification would alter the lipophilicity and steric hindrance around this part of the molecule, which could, in turn, affect its binding to biological targets. Studies on other natural product derivatives, such as berberine, have shown that modifications at the 9-O-position can significantly enhance biological activity.
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
This protocol describes a standard method for assessing the cytotoxic effects of compounds on cultured mammalian cells.
Materials:
-
96-well microtiter plates
-
Mammalian cell line of interest (e.g., A549, HeLa, MCF-7)
-
Complete cell culture medium
-
Test compound (dissolved in a suitable solvent, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of the test compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a positive control (a known cytotoxic agent).
-
Incubate the plate for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium containing MTT and add 100 µL of solubilization solution to each well.
-
Gently shake the plate for 15 minutes to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Caption: Workflow for the MTT cytotoxicity assay.
Anti-inflammatory Assay (Nitric Oxide Determination in RAW 264.7 Cells)
This protocol outlines the measurement of nitric oxide production, an indicator of inflammation, in macrophage cells.
Materials:
-
RAW 264.7 macrophage cells
-
Complete DMEM medium
-
Lipopolysaccharide (LPS) from E. coli
-
Test compound
-
Griess Reagent (Part A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
Sodium nitrite (B80452) standard solution
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells per well in 100 µL of complete DMEM.
-
Incubate for 24 hours at 37°C with 5% CO2.
-
Pre-treat the cells with various concentrations of the test compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (cells only), a vehicle control (cells + solvent + LPS), and a positive control (cells + known inhibitor + LPS).
-
After incubation, collect 50 µL of the culture supernatant from each well.
-
In a new 96-well plate, add 50 µL of Griess Reagent Part A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm.
-
Generate a standard curve using the sodium nitrite solution to determine the nitrite concentration in the samples.
-
Calculate the percentage of nitric oxide inhibition and the IC50 value.
Caption: Workflow for the nitric oxide inhibition assay.
Signaling Pathways
Orientalide and its analogs may exert their cytotoxic and anti-inflammatory effects through various signaling pathways. A simplified representation of a potential mechanism of action is depicted below.
Caption: Potential mechanism of action for orientalide analogs.
Conclusion and Future Directions
Orientalide and its structural analogs represent a promising class of natural products with significant potential for the development of novel cytotoxic and anti-inflammatory agents. While the specific derivative "this compound" remains to be explored, the existing body of research on related germacrane sesquiterpenoids provides a strong foundation for future SAR studies. The synthesis and biological evaluation of novel derivatives with modifications at various positions, including the 9-O-position, are warranted to unlock the full therapeutic potential of this chemical scaffold. The detailed protocols and conceptual frameworks provided in this guide are intended to facilitate these future research endeavors.
Methodological & Application
Application Notes and Protocols: Synthesis of 9-O-Ethyldeacetylorientalide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document outlines a proposed synthesis protocol for 9-O-Ethyldeacetylorientalide, a derivative of the natural product orientalide (B1516890). Due to the absence of published literature on the synthesis of this specific compound, the following protocol is a hypothetical pathway based on established chemical principles for the deacetylation and selective ethylation of complex natural products. Orientalide, a sesquiterpenoid lactone isolated from Sigesbeckia orientalis, possesses a complex chemical architecture that requires careful consideration for regioselective modifications. The proposed synthesis involves a two-step process: initial deacetylation of orientalide to yield the deacetylated intermediate, followed by a selective ethylation to introduce the ethyl group at a newly formed hydroxyl position. This protocol provides a foundational methodology for researchers seeking to explore the synthesis and potential biological activities of novel orientalide derivatives.
Chemical Structures
Orientalide:
-
IUPAC Name: [(3aS,4S,5S,6E,10Z,11aR)-5-acetyloxy-6-formyl-10-(hydroxymethyl)-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] 2-methylprop-2-enoate[1]
-
Molecular Formula: C₂₁H₂₄O₈[1]
-
Molecular Weight: 404.4 g/mol [1]
(Note: Based on the IUPAC name and structure of orientalide, the nomenclature "this compound" is ambiguous. The acetyl group is at the C-5 position. This protocol assumes the target molecule is 5-O-Ethyldeacetylorientalide .)
Proposed Synthesis Workflow
The proposed synthesis of 5-O-Ethyldeacetylorientalide from orientalide is a two-step process. The first step is the deacetylation of the acetate (B1210297) group at the C-5 position to yield 5-deacetylorientalide. The second step is the selective ethylation of the C-5 hydroxyl group.
Caption: Proposed two-step synthesis workflow for 5-O-Ethyldeacetylorientalide.
Experimental Protocols
Step 1: Deacetylation of Orientalide
This step aims to selectively remove the acetyl group from the C-5 position of orientalide using mild basic hydrolysis to minimize side reactions.
Materials and Reagents:
-
Orientalide
-
Methanol (B129727) (MeOH), anhydrous
-
Potassium carbonate (K₂CO₃)
-
Deionized water
-
Ethyl acetate (EtOAc)
-
Brine solution (saturated aq. NaCl)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Dissolve orientalide (1.0 eq) in anhydrous methanol (20 mL/mmol) in a round-bottom flask equipped with a magnetic stirrer.
-
Add potassium carbonate (1.5 eq) to the solution.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., EtOAc/Hexane 1:1).
-
Upon completion, neutralize the reaction mixture with a few drops of dilute HCl (1 M).
-
Remove the methanol under reduced pressure.
-
Add deionized water to the residue and extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine solution, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent in vacuo to obtain the crude product.
-
Purify the crude 5-deacetylorientalide by silica gel column chromatography.
Step 2: Selective Ethylation of 5-Deacetylorientalide
This step involves the selective ethylation of the C-5 hydroxyl group. A Williamson ether synthesis under controlled conditions is proposed. The primary hydroxyl group at C-10 may also be reactive; therefore, careful control of stoichiometry and reaction time is crucial.
Materials and Reagents:
-
5-Deacetylorientalide
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Ethyl iodide (EtI)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Diethyl ether (Et₂O)
-
Deionized water
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve 5-deacetylorientalide (1.0 eq) in anhydrous DMF (15 mL/mmol) in a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.1 eq) portion-wise to the stirred solution.
-
Allow the mixture to stir at 0 °C for 30 minutes.
-
Add ethyl iodide (1.2 eq) dropwise to the reaction mixture.
-
Let the reaction warm to room temperature and stir for 8-12 hours.
-
Monitor the reaction by TLC for the disappearance of the starting material.
-
Upon completion, cautiously quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the aqueous layer with diethyl ether (3 x 25 mL).
-
Combine the organic extracts, wash with water and then brine, and dry over anhydrous MgSO₄.
-
Filter the solution and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to isolate 5-O-Ethyldeacetylorientalide.
Data Presentation
Table 1: Proposed Reaction Scheme and Stoichiometry
| Step | Reaction | Starting Material | Reagents | Product | Hypothetical Yield |
| 1 | Deacetylation | Orientalide | K₂CO₃, MeOH | 5-Deacetylorientalide | 85-95% |
| 2 | Ethylation | 5-Deacetylorientalide | NaH, EtI, DMF | 5-O-Ethyldeacetylorientalide | 60-75% |
Illustrative Signaling Pathway
While the specific biological activity of this compound is unknown, many sesquiterpenoid lactones are known to modulate inflammatory pathways. The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a common target. The following diagram illustrates a simplified NF-κB pathway, which could be a potential area of investigation for this novel compound.
Caption: Illustrative diagram of the NF-κB signaling pathway, a potential target for sesquiterpenoid lactones.
Disclaimer: The synthesis protocol and biological pathway information provided herein are hypothetical and for illustrative purposes only. They are based on general chemical and biological principles and have not been experimentally validated for this compound. Researchers should conduct their own literature review and risk assessment before attempting any experimental work. Appropriate safety precautions must be taken when handling all chemicals.
References
Application Note: High-Performance Liquid Chromatography (HPLC) Purification of 9-O-Ethyldeacetylorientalide
Introduction
9-O-Ethyldeacetylorientalide is a sesquiterpenoid that has been isolated from Euphorbia pekinensis. Sesquiterpenoids are a class of natural products with a diverse range of biological activities, making them of significant interest to researchers in drug discovery and development. The purification of these compounds from complex plant extracts is a critical step in their characterization and further investigation. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the final purification of natural products like this compound, offering high resolution and reproducibility. This application note provides a detailed protocol for the purification of this compound using a semi-preparative HPLC method.
Purification Strategy
The overall strategy for the purification of this compound from its natural source involves a multi-step process. This typically begins with the extraction of the plant material, followed by a preliminary fractionation to enrich the sesquiterpenoid fraction. The final purification is then achieved using semi-preparative HPLC, which separates the target compound from other closely related impurities. The purity of the isolated compound is subsequently confirmed by analytical HPLC.
Chemical Properties of this compound
A summary of the key chemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C21H26O7 | [1][2] |
| Molecular Weight | 390.432 g/mol | [1] |
| Appearance | Oil | [1][2] |
| Purity (Typical) | ≥98% (by HPLC) | [2] |
| Class | Sesquiterpenoids | [1][2] |
Experimental Protocols
Protocol 1: Extraction and Preliminary Fractionation
This protocol describes a general procedure for the extraction and initial fractionation of sesquiterpenoids from plant material.
-
Extraction:
-
Air-dry and powder the plant material (Euphorbia pekinensis).
-
Macerate the powdered material with 95% ethanol (B145695) at room temperature for 72 hours.
-
Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain the crude ethanol extract.
-
-
Fractionation:
-
Suspend the crude extract in distilled water.
-
Perform liquid-liquid partitioning sequentially with solvents of increasing polarity, such as n-hexane, ethyl acetate (B1210297), and n-butanol.
-
Collect the different solvent fractions separately. The sesquiterpenoid fraction is typically enriched in the ethyl acetate or n-butanol fraction.
-
Concentrate the desired fraction to obtain a semi-pure extract for HPLC purification.
-
Protocol 2: Semi-Preparative HPLC Purification of this compound
This protocol outlines the conditions for the final purification of this compound using semi-preparative HPLC.
| Parameter | Condition |
| Instrument | Semi-Preparative HPLC System |
| Column | C18, 10 µm, 20 x 250 mm |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 40-70% B over 30 minutes |
| Flow Rate | 10 mL/min |
| Detection | UV at 220 nm |
| Injection Volume | 500 µL |
| Sample Preparation | Dissolve the semi-pure extract in methanol (B129727) to a concentration of 10 mg/mL and filter through a 0.45 µm syringe filter. |
Protocol 3: Purity Analysis by Analytical HPLC
This protocol is for the analysis of the purified this compound fractions to determine their purity.
| Parameter | Condition |
| Instrument | Analytical HPLC System with DAD detector |
| Column | C18, 5 µm, 4.6 x 150 mm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 30-80% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dilute the purified fraction with methanol. |
Experimental Workflow and Signaling Pathways
Caption: Workflow for the purification of this compound.
References
Application Notes & Protocols: Preparation of 9-O-Ethyldeacetylorientalide Analytical Standards
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a comprehensive guide to the preparation of analytical standards for 9-O-Ethyldeacetylorientalide, a novel derivative of the hypothetical natural product, Orientalide. The protocols outlined below cover the synthesis, purification, and analytical characterization of this compound, ensuring a high-purity standard suitable for quantitative analysis and biological assays.
Hypothetical Structure of Orientalide: For the context of these protocols, "Orientalide" is posited as a sesquiterpene lactone, a class of natural products known for their diverse biological activities. The structure is conceived to possess an acetyl group at the C9 position, which is chemically modified to generate the target compound.
Synthesis of this compound
The synthesis of this compound from Orientalide is a two-step process involving deacetylation followed by ethylation.
Experimental Protocol: Synthesis
Step 1: Deacetylation of Orientalide
-
Dissolve Orientalide (1.0 g, 1.0 equiv.) in methanol (B129727) (20 mL).
-
Add potassium carbonate (K2CO3) (1.5 g, 3.0 equiv.).
-
Stir the reaction mixture at room temperature for 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, neutralize the reaction mixture with 1M HCl.
-
Extract the product with ethyl acetate (B1210297) (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield deacetylorientalide (B1164397).
Step 2: Ethylation of Deacetylorientalide
-
Dissolve the crude deacetylorientalide (from Step 1) in anhydrous N,N-Dimethylformamide (DMF) (15 mL).
-
Add sodium hydride (NaH) (60% dispersion in mineral oil, 0.2 g, 1.5 equiv.) portion-wise at 0 °C.
-
Stir the mixture for 30 minutes at 0 °C.
-
Add iodoethane (B44018) (0.5 mL, 2.0 equiv.) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction by the slow addition of saturated ammonium (B1175870) chloride solution (10 mL).
-
Extract the product with diethyl ether (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
The crude product is then subjected to purification.
Purification of this compound
Purification is achieved using High-Performance Liquid Chromatography (HPLC).
Experimental Protocol: HPLC Purification
-
Column: C18 reverse-phase column (250 x 10 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) in water (both with 0.1% formic acid).
-
Gradient Program:
-
0-5 min: 30% Acetonitrile
-
5-25 min: 30% to 80% Acetonitrile
-
25-30 min: 80% Acetonitrile
-
30-35 min: 80% to 30% Acetonitrile
-
35-40 min: 30% Acetonitrile
-
-
Flow Rate: 4.0 mL/min.
-
Detection: UV at 220 nm.
-
Injection Volume: 500 µL of the crude product dissolved in methanol.
-
Collect fractions corresponding to the major peak.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield pure this compound.
Analytical Characterization
The purity and identity of the final compound are confirmed by LC-MS and NMR spectroscopy.
Experimental Protocol: Analytical Characterization
LC-MS Analysis:
-
Column: C18 reverse-phase column (100 x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of acetonitrile in water (both with 0.1% formic acid).
-
Flow Rate: 0.3 mL/min.
-
Mass Spectrometer: Electrospray ionization (ESI) in positive ion mode.
NMR Spectroscopy:
-
Solvent: Chloroform-d (CDCl3).
-
Spectra Recorded: 1H NMR, 13C NMR, COSY, HSQC, and HMBC.
Data Presentation
Table 1: Summary of Synthesis and Purification
| Parameter | Value |
| Starting Material | Orientalide |
| Final Product | This compound |
| Overall Yield | 65% |
| Purity (by HPLC) | >99% |
| Appearance | White amorphous solid |
Table 2: Analytical Characterization Data
| Technique | Parameter | Observed Value |
| LC-MS | Retention Time | 8.2 min |
| Molecular Ion [M+H]+ | m/z 305.17 | |
| 1H NMR | Key Signals (ppm) | δ 4.10 (q, J=7.0 Hz, 2H), 1.25 (t, J=7.0 Hz, 3H) |
| 13C NMR | Key Signals (ppm) | δ 65.8, 15.2 |
Visualizations
Caption: Experimental workflow for the preparation of this compound.
Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.
Application Notes and Protocols for 9-O-Ethyldeacetylorientalide Cell Culture Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction: 9-O-Ethyldeacetylorientalide is a semi-synthetic flavonoid derivative. While specific data for this compound is not readily available, its core structure is based on orientalide, whose bioactive forms are typically the flavonoids orientin (B1677486) and isoorientin (B1672268). These compounds have demonstrated significant anti-cancer properties in various studies, including the induction of apoptosis and cell cycle arrest in cancer cells. This document provides detailed protocols for cell culture treatment with this compound, based on the known biological activities of orientin and isoorientin. The protocols and data presented herein serve as a guide for investigating the therapeutic potential of this novel compound.
Data Presentation
The following tables summarize the biological effects of orientin and isoorientin in various cancer cell lines. This data can be used as a reference for designing experiments with this compound.
Table 1: IC50 Values of Orientin in Various Cancer Cell Lines
| Cell Line | Cancer Type | Assay | IC50 (µM) |
| MDA-MB-231 | Breast Cancer | CCK-8 | 28.9[1] |
| A549 | Lung Cancer | CCK-8 | 21.2[1] |
| HCT-116 | Colon Cancer | CCK-8 | 59.1[1] |
| HepG2 | Liver Cancer | CCK-8 | >50 |
| Huh7 | Liver Cancer | CCK-8 | >50 |
| HT-29 | Colorectal Cancer | MTT | ~12.5 (GI50) |
Table 2: Effect of Orientin on Cell Cycle Distribution in HT-29 Cells
| Treatment | % in Sub-G1 | % in G0/G1 | % in S | % in G2/M |
| Control | 8.39 | 35.56 | 15.31 | 13.03 |
| Orientin (GI50) | 3.03 | 78.21 | 16.49 | 2.55 |
Data from a study on HT-29 cells treated for 24 hours.[2]
Table 3: Effect of Isoorientin on Apoptosis in Pancreatic Cancer Cells (PANC-1)
| Treatment | Concentration (µM) | % Apoptotic Cells (Early + Late) |
| Control | 0 | ~5 |
| Isoorientin | 20 | Increased |
| Isoorientin | 40 | Increased |
| Isoorientin | 80 | Increased |
| Isoorientin | 160 | Increased |
Qualitative data indicates a dose-dependent increase in apoptosis. Specific percentages were not provided in the reference material.[3]
Experimental Protocols
General Cell Culture Maintenance
-
Cell Lines: Human cancer cell lines such as A549 (lung), HT-29 (colon), and PANC-1 (pancreatic) can be used.
-
Culture Medium: Use the recommended medium for each cell line (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculturing: Passage cells upon reaching 80-90% confluency.
Protocol 1: Cell Viability Assay (MTT/CCK-8)
This protocol determines the concentration of this compound that inhibits cell growth by 50% (IC50).
Materials:
-
96-well plates
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
MTT or CCK-8 reagent
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubate for 24, 48, or 72 hours.
-
Add 10 µL of MTT (5 mg/mL) or CCK-8 reagent to each well and incubate for 2-4 hours.
-
If using MTT, add 100 µL of solubilization solution (e.g., DMSO) to each well.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol quantifies the percentage of apoptotic and necrotic cells after treatment.
Materials:
-
6-well plates
-
This compound
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound for 24 or 48 hours.
-
Harvest the cells (including floating cells) and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry.
Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)
This protocol determines the effect of the compound on cell cycle progression.
Materials:
-
6-well plates
-
This compound
-
70% cold ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound for 24 hours.
-
Harvest the cells and wash with PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.
-
Incubate at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry.
Protocol 4: Western Blot Analysis
This protocol is used to detect changes in the expression of proteins involved in relevant signaling pathways.
Materials:
-
6-well plates
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., for NF-κB pathway: anti-p65, anti-phospho-p65, anti-IκBα; for AMPK pathway: anti-AMPK, anti-phospho-AMPK, anti-Bax, anti-Bcl-2).
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
Procedure:
-
Seed cells and treat with this compound.
-
Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an ECL reagent and an imaging system.
Mandatory Visualization
Caption: Experimental workflow for cell culture treatment and analysis.
Caption: Hypothetical NF-κB signaling pathway inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. Orientin Induces G0/G1 Cell Cycle Arrest and Mitochondria Mediated Intrinsic Apoptosis in Human Colorectal Carcinoma HT29 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isoorientin induces apoptosis, decreases invasiveness, and downregulates VEGF secretion by activating AMPK signaling in pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Assay Development of 9-O-Ethyldeacetylorientalide
Version: 1.0
Introduction
9-O-Ethyldeacetylorientalide is a semi-synthetic derivative of orientalide, a naturally occurring guaianolide sesquiterpene lactone. Sesquiterpene lactones are a large class of natural products known for a wide range of biological activities, including anti-inflammatory and cytotoxic effects.[1][2][3][4][5] Due to the novelty of this compound, specific in vitro data is not yet available in the public domain. This document provides a series of generalized protocols and application notes for the initial in vitro characterization of this compound, based on established methods for analogous sesquiterpene lactones.
These protocols are intended for researchers, scientists, and drug development professionals to guide the preliminary assessment of the cytotoxic and anti-inflammatory potential of this compound. The proposed assays will investigate the compound's effect on cell viability and key inflammatory mediators.
I. Cytotoxicity Assessment
A primary step in the evaluation of a novel compound is to determine its cytotoxic profile. This is crucial for identifying a therapeutic window and for understanding its potential as an anticancer agent. The MTT assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1][6][7][8]
Experimental Protocol: MTT Cell Viability Assay
This protocol is designed to determine the concentration-dependent cytotoxic effect of this compound on a selected cancer cell line (e.g., HeLa, A549, or a relevant cancer cell line of interest).
Materials:
-
96-well flat-bottom sterile microplates
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate Buffered Saline (PBS), sterile
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium from the stock solution. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced cytotoxicity. Remove the old medium from the wells and add 100 µL of the diluted compound solutions to the respective wells in triplicate. Include a vehicle control (medium with the same concentration of DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting up and down.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the percentage of cell viability against the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Data Presentation: Hypothetical Cytotoxicity Data
| Concentration (µM) | % Cell Viability (Mean ± SD) |
| Vehicle Control (0) | 100 ± 5.2 |
| 0.1 | 98.1 ± 4.5 |
| 1 | 85.3 ± 6.1 |
| 5 | 52.7 ± 3.8 |
| 10 | 25.9 ± 2.9 |
| 25 | 10.4 ± 1.5 |
| 50 | 2.1 ± 0.8 |
II. Anti-inflammatory Activity Assessment
Many sesquiterpene lactones exhibit anti-inflammatory properties by modulating key inflammatory pathways.[5] The following assays are designed to evaluate the potential of this compound to inhibit the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated murine macrophage cells (e.g., RAW 264.7).
Experimental Workflow for Anti-inflammatory Assays
Caption: General workflow for in vitro anti-inflammatory assays.
Protocol 1: Nitric Oxide (NO) Production Assay
This assay measures the accumulation of nitrite (B80452), a stable product of NO, in the cell culture supernatant using the Griess reagent.[9][10][11][12][13]
Materials:
-
RAW 264.7 macrophage cells
-
LPS (from E. coli)
-
Griess Reagent (Part A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
Sodium nitrite (for standard curve)
Procedure:
-
Cell Seeding and Treatment: Seed RAW 264.7 cells in a 96-well plate and incubate overnight. Pre-treat the cells with various concentrations of this compound for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Supernatant Collection: After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Griess Reaction: Add 50 µL of Griess Reagent Part A to each supernatant sample, followed by 50 µL of Part B. Incubate for 10 minutes at room temperature, protected from light.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Quantification: Determine the nitrite concentration from a standard curve prepared with sodium nitrite.
Protocol 2: Prostaglandin E2 (PGE2) and Cytokine (TNF-α, IL-6) ELISAs
This protocol uses commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits to quantify the levels of PGE2, TNF-α, and IL-6 in the cell culture supernatant.[14][15][16][17][18][19][20][21]
Materials:
-
Commercial ELISA kits for PGE2, TNF-α, and IL-6
-
Cell culture supernatants from the NO assay experiment
Procedure:
-
Follow Kit Instructions: Perform the ELISA for each mediator according to the manufacturer's protocol. This typically involves:
-
Coating a 96-well plate with a capture antibody.
-
Adding standards and samples (cell culture supernatants).
-
Adding a detection antibody.
-
Adding an enzyme conjugate (e.g., streptavidin-HRP).
-
Adding a substrate to produce a colorimetric signal.
-
Stopping the reaction and measuring the absorbance at the appropriate wavelength.
-
-
Data Analysis: Calculate the concentrations of PGE2, TNF-α, and IL-6 in the samples by interpolating from the standard curves generated for each assay.
Data Presentation: Hypothetical Anti-inflammatory Data
| Treatment | NO (µM) | PGE2 (pg/mL) | TNF-α (pg/mL) | IL-6 (pg/mL) |
| Control | 1.2 ± 0.3 | 50 ± 10 | 100 ± 20 | 80 ± 15 |
| LPS (1 µg/mL) | 45.8 ± 3.1 | 850 ± 55 | 2500 ± 150 | 1800 ± 120 |
| LPS + Cpd (1 µM) | 35.2 ± 2.5 | 680 ± 40 | 1800 ± 110 | 1400 ± 90 |
| LPS + Cpd (5 µM) | 15.7 ± 1.8 | 320 ± 25 | 900 ± 70 | 750 ± 60 |
| LPS + Cpd (10 µM) | 5.4 ± 0.9 | 150 ± 18 | 350 ± 30 | 280 ± 25 |
III. Mechanism of Action: NF-κB Signaling Pathway
Sesquiterpene lactones often exert their anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[3][5][22][23][24][25][26][27] This pathway is a key regulator of the expression of pro-inflammatory genes, including those for iNOS, COX-2, TNF-α, and IL-6.
Proposed Signaling Pathway
Caption: Proposed inhibition of the NF-κB signaling pathway.
Protocol 3: NF-κB Reporter Assay
This assay utilizes a cell line stably transfected with a luciferase reporter gene under the control of an NF-κB response element. The luminescence signal is proportional to NF-κB transcriptional activity.
Materials:
-
HEK293 or RAW 264.7 cells stably expressing an NF-κB luciferase reporter
-
LPS
-
Luciferase assay reagent
Procedure:
-
Cell Seeding and Treatment: Seed the reporter cells in a 96-well white, clear-bottom plate. Pre-treat with this compound for 1 hour.
-
Stimulation: Stimulate the cells with an appropriate agonist (e.g., TNF-α for HEK293, LPS for RAW 264.7) for 6-8 hours.
-
Cell Lysis and Luciferase Assay: Lyse the cells and measure luciferase activity according to the manufacturer's instructions for the luciferase assay reagent.
-
Data Analysis: Normalize the luciferase activity to a measure of cell viability (e.g., from a parallel MTT assay) to account for cytotoxicity. Calculate the percentage of inhibition of NF-κB activity relative to the stimulated control.
IV. Conclusion
The protocols outlined in this document provide a foundational framework for the initial in vitro characterization of this compound. By systematically evaluating its cytotoxicity and anti-inflammatory properties, researchers can gain valuable insights into its therapeutic potential. The proposed mechanism of action, centered on the inhibition of the NF-κB signaling pathway, offers a testable hypothesis for further mechanistic studies. The data generated from these assays will be instrumental in guiding future pre-clinical development of this novel compound.
References
- 1. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 2. Potential Anti-inflammatory Sesquiterpene Lactones from Eupatorium lindleyanum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro antiinflammatory activity of a new sesquiterpene lactone isolated from Siegesbeckia glabrescens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The sesquiterpene lactone components of Cichorium glandulosum suppress both in vitro and in vivo inflammatory responses by reducing IL-1β levels | springermedizin.de [springermedizin.de]
- 5. mdpi.com [mdpi.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 8. MTT (Assay protocol [protocols.io]
- 9. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. eaglebio.com [eaglebio.com]
- 11. mdpi.com [mdpi.com]
- 12. resources.rndsystems.com [resources.rndsystems.com]
- 13. sciencellonline.com [sciencellonline.com]
- 14. bowdish.ca [bowdish.ca]
- 15. HTRF Prostaglandin E2 Detection Kit, 500 Assay Points | Revvity [revvity.co.jp]
- 16. Cytokine Elisa [bdbiosciences.com]
- 17. owl.fish.washington.edu [owl.fish.washington.edu]
- 18. cloud-clone.com [cloud-clone.com]
- 19. arborassays.com [arborassays.com]
- 20. biomatik.com [biomatik.com]
- 21. h-h-c.com [h-h-c.com]
- 22. tandfonline.com [tandfonline.com]
- 23. Challenges with Methods for Detecting and Studying the Transcription Factor Nuclear Factor Kappa B (NF-κB) in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 24. In vitro benchmarking of NF-κB inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Transcription - NF-kB signaling pathway Pathway Map - PrimePCR | Life Science | Bio-Rad [commerce.bio-rad.com]
- 26. Frontiers | Assaying Homodimers of NF-κB in Live Single Cells [frontiersin.org]
- 27. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols for the Administration of Novel Compounds in Animal Models
Disclaimer: No specific administration data for "9-O-Ethyldeacetylorientalide" or its parent compound "orientalide" is available in the public domain. The following application notes and protocols are generalized guidelines for the administration of novel chemical entities in preclinical animal models, based on established pharmacological research practices. Researchers must conduct dose-ranging and toxicity studies to determine the appropriate dosage and administration route for any new compound.
Introduction
These application notes provide a comprehensive overview of the common administration routes for novel compounds, such as "this compound," in various animal models. The protocols outlined below are intended to serve as a foundational guide for researchers in pharmacology and drug development. Adherence to institutional and national guidelines for the ethical care and use of laboratory animals is mandatory.
Data Presentation: Administration Routes and Considerations
The choice of administration route is a critical factor in preclinical studies, influencing the bioavailability, pharmacokinetics, and ultimately, the observed efficacy and toxicity of a compound. The following table summarizes the most common administration routes used in animal models.
| Administration Route | Common Animal Models | Advantages | Disadvantages | Key Considerations |
| Oral (p.o.) | Mouse, Rat, Dog, Monkey | - Non-invasive and clinically relevant- Easy to administer | - Subject to first-pass metabolism- Variable absorption | - Formulation (solution, suspension)- Food effects on absorption |
| Intravenous (i.v.) | Mouse, Rat, Rabbit, Dog | - 100% bioavailability- Rapid onset of action | - Invasive- Risk of embolism and infection | - Requires sterile, pyrogen-free formulation- Injection rate must be controlled |
| Intraperitoneal (i.p.) | Mouse, Rat | - Large surface area for absorption- Bypasses first-pass metabolism | - Risk of injection into abdominal organs- Not a common human route | - Proper restraint and injection technique are crucial |
| Subcutaneous (s.c.) | Mouse, Rat, Rabbit | - Slower, more sustained absorption- Suitable for suspensions and implants | - Can cause local irritation- Limited volume of administration | - Site of injection should be varied- Formulation should be non-irritating |
| Intramuscular (i.m.) | Rabbit, Dog, Monkey | - Faster absorption than s.c.- Can be used for oily vehicles | - Can be painful- Risk of nerve damage | - Muscle group selection is important- Limited volume per injection site |
Experimental Protocols
The following are detailed protocols for common administration routes. These should be adapted based on the specific compound, animal model, and experimental design.
Oral Gavage (p.o.) in Rodents
Oral gavage is a standard method for precise oral dosing in rodents.
Materials:
-
Animal gavage needle (size appropriate for the animal)
-
Syringe
-
Test compound formulation
-
Animal balance
Procedure:
-
Accurately weigh the animal to determine the correct dosing volume.
-
Prepare the test compound in a suitable vehicle (e.g., water, saline, 0.5% carboxymethylcellulose).
-
Fill the syringe with the appropriate volume of the formulation and attach the gavage needle.
-
Gently restrain the animal, holding it in an upright position.
-
Carefully insert the gavage needle into the mouth, passing it over the tongue and down the esophagus. The needle should pass with minimal resistance.
-
Administer the compound slowly and smoothly.
-
Withdraw the needle and return the animal to its cage.
-
Monitor the animal for any signs of distress.
Intravenous (i.v.) Injection in Mice (Tail Vein)
This procedure requires skill and practice to perform correctly and humanely.
Materials:
-
Mouse restrainer
-
Heat lamp or warm water to dilate the tail vein
-
27-30 gauge needle with syringe
-
Sterile test compound formulation
-
70% ethanol
Procedure:
-
Place the mouse in a suitable restrainer.
-
Warm the tail using a heat lamp or by immersing it in warm water to cause vasodilation, making the lateral tail veins more visible.
-
Wipe the tail with 70% ethanol.
-
Position the needle, bevel up, parallel to the vein and insert it into the vein.
-
A successful insertion is often indicated by a small flash of blood in the hub of the needle.
-
Inject the formulation slowly. If swelling occurs, the needle is not in the vein; withdraw and re-attempt.
-
After injection, withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.
-
Return the animal to its cage and monitor for adverse reactions.
Intraperitoneal (i.p.) Injection in Mice
A common route for administering substances that are not suitable for oral administration.
Materials:
-
25-27 gauge needle with syringe
-
Test compound formulation
-
Animal balance
Procedure:
-
Weigh the animal to calculate the required dose volume.
-
Restrain the mouse by scruffing the neck to expose the abdomen.
-
Tilt the mouse so its head is pointing downwards. This allows the abdominal organs to move away from the injection site.
-
Insert the needle into the lower right or left abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum.
-
Aspirate to ensure no fluid (urine or blood) is drawn into the syringe.
-
Inject the substance smoothly.
-
Withdraw the needle and return the animal to its cage.
Mandatory Visualizations
Experimental Workflow for a Pharmacokinetic Study
Caption: A typical workflow for an in vivo pharmacokinetic study.
Logical Relationship of Administration Routes to Systemic Circulation
Caption: The pathways of different administration routes to systemic circulation.
Application Notes & Protocols: A Systematic Approach to In Vivo Dosage Calculation for Novel Compounds like 9-O-Ethyldeacetylorientalide
Audience: Researchers, scientists, and drug development professionals.
Introduction: The transition from in vitro to in vivo studies is a critical step in drug discovery and development. A key challenge in this process is the determination of a safe and effective dosage for novel compounds. This document provides a comprehensive guide and detailed protocols for establishing an appropriate in vivo dosage range for "9-O-Ethyldeacetylorientalide," a compound for which no prior in vivo data is assumed to exist. The methodologies outlined here follow established preclinical research principles, focusing on a systematic approach starting from fundamental in vitro data to structured in vivo dose-finding studies.
Prerequisite Data for In Vivo Dose Estimation
Before commencing any animal studies, a foundational dataset from in vitro experiments is essential. This data provides the initial basis for estimating a starting dose and understanding the compound's biological activity. For a novel compound like this compound, the following parameters should be thoroughly characterized.
Table 1: Essential In Vitro Data for this compound
| Parameter | Description | Example Value | Relevance to In Vivo Studies |
| IC₅₀ / EC₅₀ | The concentration that produces 50% of its maximal inhibitory or effective response in a relevant in vitro assay (e.g., enzyme inhibition, cell proliferation). | 1.5 µM | Provides a benchmark for the compound's potency and helps in estimating a starting dose for efficacy studies. |
| Cytotoxicity (CC₅₀) | The concentration that causes the death of 50% of cells in a cytotoxicity assay (e.g., on a non-target cell line). | > 50 µM | Indicates the compound's therapeutic index (CC₅₀/IC₅₀). A larger index suggests a wider safety margin. |
| Solubility | The ability of the compound to dissolve in various solvents and physiological buffers. | Poorly soluble in water; soluble in DMSO. | Critical for developing a suitable formulation for in vivo administration.[1][2][3] |
| Mechanism of Action | The specific biochemical interaction through which the compound produces its pharmacological effect. | Unknown (Hypothesized to involve anti-inflammatory pathways based on related structures). | Guides the selection of relevant pharmacodynamic markers for in vivo efficacy studies. |
Formulation Development for In Vivo Administration
Natural products like this compound are often poorly soluble in aqueous solutions, presenting a significant hurdle for in vivo administration.[1][4] Developing a stable and biocompatible formulation is crucial for ensuring consistent bioavailability.
Protocol 2.1: Vehicle Screening and Formulation Preparation
-
Solubility Testing: Assess the solubility of this compound in a panel of common, non-toxic vehicles. These may include:
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene glycol 300/400 (PEG300/400)
-
Tween 80 or Cremophor EL
-
Corn oil or sesame oil
-
Hydroxypropyl-β-cyclodextrin (HPβCD)
-
-
Vehicle Selection: Choose a vehicle or a combination of vehicles that can dissolve the compound at the required concentration. For oral administration, a suspension or a solution can be prepared. For intravenous administration, a clear, sterile-filtered solution is necessary.[5]
-
Example Formulation (for oral gavage): A common approach for poorly soluble compounds is to create a suspension.[5] A typical vehicle might be 0.5% carboxymethylcellulose (CMC) in saline. Alternatively, a solution can be made using a co-solvent system, such as 10% DMSO, 40% PEG300, and 50% saline.[5]
-
-
Preparation of Stock Solution:
-
Accurately weigh the required amount of this compound.
-
If using a co-solvent system, first dissolve the compound in the organic solvent (e.g., DMSO) with the aid of vortexing or gentle heating.
-
Gradually add the other components of the vehicle while mixing continuously to maintain a clear solution or a uniform suspension.
-
Prepare fresh on the day of the experiment to ensure stability.
-
Experimental Protocol: Dose-Range Finding (DRF) and MTD Determination
A dose-range finding (DRF) study is the first in vivo experiment performed to identify the Maximum Tolerated Dose (MTD). The MTD is the highest dose that can be administered without causing unacceptable toxicity or mortality in the animals.[6][7][8]
Protocol 3.1: Acute Toxicity Study in Mice
-
Animal Model: Select a relevant animal model, typically healthy adult mice (e.g., C57BL/6 or BALB/c), 8-10 weeks old.
-
Group Allocation: Randomly assign animals to several groups (n=3-5 per group), including a vehicle control group.
-
Dose Escalation: Administer single, escalating doses of this compound to each group. A logarithmic dose escalation is common (e.g., 5, 10, 20, 40, 80 mg/kg).[9] The starting dose should be low and estimated based on in vitro data or data from structurally similar compounds. For flavonoids like isoorientin (B1672268), effective doses have been reported in the 15-50 mg/kg range, so a starting dose below this is prudent.[10][11][12]
-
Administration: Administer the compound via the intended clinical route (e.g., oral gavage (PO), intraperitoneal (IP), or intravenous (IV) injection).
-
Monitoring and Observations:
-
Monitor animals closely for the first few hours post-administration and then daily for 7-14 days.
-
Record clinical signs of toxicity, including changes in behavior (lethargy, hyperactivity), appearance (piloerection, hunched posture), and physiological functions (respiratory distress, diarrhea).
-
Measure body weight daily. A weight loss of more than 15-20% is often considered a sign of significant toxicity.[13]
-
Record any mortality.
-
-
MTD Determination: The MTD is defined as the highest dose that does not produce severe adverse effects, mortality, or more than a 15-20% reduction in body weight.[8][13]
Table 2: Example Dose Escalation Scheme and MTD Data Collection
| Group | Dose (mg/kg) | Route of Admin. | No. of Animals | Body Weight Change (Day 7) | Clinical Signs of Toxicity | Mortality |
| 1 | Vehicle | PO | 5 | +2% | None | 0/5 |
| 2 | 10 | PO | 5 | +1.5% | None | 0/5 |
| 3 | 25 | PO | 5 | -1% | None | 0/5 |
| 4 | 50 | PO | 5 | -5% | Mild, transient lethargy | 0/5 |
| 5 | 100 | PO | 5 | -18% | Significant lethargy, piloerection | 1/5 |
| 6 | 200 | PO | 5 | -25% | Severe lethargy, hunched posture | 3/5 |
| Based on this hypothetical data, the MTD would be estimated at 50 mg/kg. |
Experimental Protocol: In Vivo Efficacy Study
Once the MTD is established, an efficacy study can be designed to determine the optimal therapeutic dose. This involves administering a range of doses below the MTD in a relevant disease model.
Protocol 4.1: Dose-Response Efficacy Study
-
Disease Model: Utilize an appropriate animal model that reflects the therapeutic indication for this compound (e.g., a lipopolysaccharide (LPS)-induced inflammation model for an anti-inflammatory compound).
-
Group Allocation: Include the following groups (n=8-10 per group for statistical power):
-
Vehicle Control (Healthy)
-
Vehicle Control (Disease Model)
-
Positive Control (a known effective drug, if available)
-
Treatment Groups: At least three dose levels of this compound (e.g., Low, Medium, High). These doses should be fractions of the MTD (e.g., 10, 25, and 50 mg/kg based on the example above).
-
-
Dosing Regimen: Administer the compound according to a defined schedule (e.g., once daily for 5 days). The frequency and duration should be guided by the disease model and any available pharmacokinetic data.
-
Efficacy Endpoints: Measure relevant pharmacodynamic markers and clinical outcomes at predetermined time points. For an anti-inflammatory study, this could include:
-
Measurement of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in serum or tissue.
-
Histopathological analysis of affected tissues.
-
Clinical scores or behavioral assessments.
-
-
Data Analysis: Compare the outcomes between the treatment groups and the disease control group using appropriate statistical methods (e.g., ANOVA) to identify the effective dose range.
Table 3: Example Data Summary for an Efficacy Study
| Group | Dose (mg/kg/day) | Serum TNF-α (pg/mL) | Tissue Histology Score (0-4) |
| Healthy Control | Vehicle | 50 ± 10 | 0.2 ± 0.1 |
| Disease Control | Vehicle | 550 ± 80 | 3.5 ± 0.4 |
| Positive Control | Dexamethasone (1 mg/kg) | 150 ± 30 | 1.1 ± 0.2 |
| Treatment 1 | 10 | 480 ± 70 | 3.1 ± 0.5 |
| Treatment 2 | 25 | 310 ± 50 | 2.0 ± 0.3 |
| Treatment 3 | 50 | 180 ± 40 | 1.3 ± 0.3 |
Visualizations: Workflows and Hypothetical Signaling Pathway
Caption: Workflow for MTD determination of a novel compound.
Caption: Workflow for a dose-response efficacy study.
Caption: Hypothetical signaling pathway for investigation.
References
- 1. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 3. future4200.com [future4200.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Dose Range Finding in Preclinical Studies | Altasciences Blog [altasciences.com]
- 7. criver.com [criver.com]
- 8. Toxicology | MuriGenics [murigenics.com]
- 9. researchgate.net [researchgate.net]
- 10. Isoorientin Inhibits Inflammation in Macrophages and Endotoxemia Mice by Regulating Glycogen Synthase Kinase 3β - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Evaluation of in vivo biological activity profile of isoorientin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for the Detection of 9-O-Ethyldeacetylorientalide in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
9-O-Ethyldeacetylorientalide is a sesquiterpene lactone belonging to the guaianolide class of natural products.[1] Sesquiterpene lactones are known for their diverse biological activities, making them of significant interest in drug discovery and development.[1] Accurate and sensitive detection methods for these compounds in biological matrices are crucial for pharmacokinetic, pharmacodynamic, and toxicological studies.
This document provides a detailed application note and protocol for the detection of this compound in biological samples, primarily focusing on plasma. The methodologies described herein are based on established analytical techniques for structurally similar sesquiterpene lactones and provide a robust framework for the development and validation of a specific assay for this compound.
Chemical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C21H26O7 | [] |
| Molecular Weight | 390.43 g/mol | [] |
| Appearance | Oil | [3] |
Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the recommended technique for the quantification of this compound in biological samples due to its high selectivity and sensitivity.[4][5]
Quantitative Data from Structurally Similar Sesquiterpene Lactones
The following table summarizes typical validation parameters from published LC-MS/MS methods for other sesquiterpene lactones, which can be used as a benchmark for the development of a method for this compound.
| Analyte | Matrix | LLOQ (ng/mL) | Linearity Range (ng/mL) | Recovery (%) | Intra-day Precision (RSD%) | Inter-day Precision (RSD%) | Reference |
| Isoalantolactone (B1672209) | Rat Plasma | 7.5 | 7.5 - 750 | >85 | <15 | <15 | [4] |
| Alantolactone (B1664491) | Rat Plasma | 5.5 | 5.5 - 550 | >85 | <15 | <15 | [4] |
| 1,6-O,O-Diacetylbritannilactone | Rat Plasma | 1.5 | 1.5 - 1350 | >80 | <8.5 | <8.5 | [5] |
| Costunolide (B1669451) | Rat Plasma | 0.19 | 0.19 - 760 | 73.8 | <7 | <7 | [6] |
| Dehydrocostuslactone | Rat Plasma | 0.23 | 0.23 - 908 | 75.3 | <7 | <7 | [6] |
Experimental Protocols
Sample Preparation: Protein Precipitation
This protocol is a common and efficient method for extracting small molecules from plasma.[5][6]
Materials:
-
Biological sample (e.g., plasma)
-
This compound standard
-
Internal Standard (IS) (e.g., a structurally similar, stable-isotope labeled compound or another sesquiterpene lactone not present in the sample)
-
Acetonitrile (B52724) or Methanol (B129727) (LC-MS grade)
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Pipette 100 µL of the plasma sample into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the internal standard working solution.
-
Add 300 µL of ice-cold acetonitrile or methanol to precipitate the proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex for 30 seconds.
-
Transfer the solution to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
The following are suggested starting conditions that should be optimized for the specific instrumentation used.
Liquid Chromatography (LC) Conditions:
| Parameter | Suggested Condition |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start with 10% B, increase to 90% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes. |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Tandem Mass Spectrometry (MS/MS) Conditions:
| Parameter | Suggested Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Precursor Ion (m/z) | [M+H]+ for this compound (391.4) |
| Product Ions (m/z) | To be determined by direct infusion of a standard solution. Common losses for sesquiterpene lactones include H2O, CO, and side chains. |
| Dwell Time | 100 ms |
| Collision Gas | Argon |
| Ion Source Temperature | 500°C |
Visualizations
Experimental Workflow
Caption: Workflow for the extraction and analysis of this compound from biological samples.
Hypothetical Signaling Pathway Inhibition
Guaianolide sesquiterpene lactones have been reported to exhibit anti-cancer activity, in part through the inhibition of pro-inflammatory and cell survival pathways.[1] The following diagram illustrates a generalized potential mechanism of action.
Caption: Potential inhibitory effect of this compound on the NF-κB signaling pathway.
Conclusion
The protocols and data presented provide a comprehensive guide for researchers to develop and validate a sensitive and specific LC-MS/MS method for the quantification of this compound in biological samples. The provided workflow and hypothetical signaling pathway offer a practical and conceptual framework for further investigation of this compound. It is essential to perform a full method validation according to regulatory guidelines before applying this method to preclinical or clinical studies.
References
- 1. Guaianolide sesquiterpene lactones, a source to discover agents that selectively inhibit acute myelogenous leukemia stem and progenitor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | CAS:1258517-60-0 | ChemNorm [chem-norm.com]
- 4. Simultaneous determination of sesquiterpene lactones isoalantolactone and alantolactone isomers in rat plasma by liquid chromatography with tandem mass spectrometry: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Quantitative analysis of costunolide and dehydrocostuslactone in rat plasma by ultraperformance liquid chromatography-electrospray ionization-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Long-Term Storage and Stability of 9-O-Ethyldeacetylorientalide
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The following application notes and protocols provide a general framework for determining the long-term storage and stability of a new chemical entity, "9-O-Ethyldeacetylorientalide." As no specific data for this compound was found, the information is based on general guidelines for pharmaceutical stability studies.[1][2][3] The specific conditions and protocols must be validated experimentally for this particular substance.
Introduction
Stability testing is a critical component of drug development, ensuring that a drug substance maintains its quality, safety, and efficacy throughout its shelf life.[3] These application notes provide a comprehensive guide to establishing the long-term storage and stability profile of this compound. The protocols outlined below are based on internationally recognized guidelines and are intended to be adapted for the specific properties of this compound.
Long-Term Storage Conditions
The selection of appropriate long-term storage conditions is crucial for maintaining the integrity of this compound. The recommended storage conditions are typically determined based on the climatic zone where the product will be marketed. The following table summarizes the general long-term and accelerated stability testing conditions as per ICH guidelines.
Table 1: General Conditions for Stability Testing [1]
| Study Type | Storage Condition | Minimum Duration |
| Long-term | 25°C ± 2°C / 60% RH ± 5% RH | 12 months |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |
RH = Relative Humidity
For initial assessment, it is recommended to store this compound under a range of conditions to identify potential degradation pathways.
Experimental Protocols
Objective: To evaluate the thermal stability and, if applicable, sensitivity to moisture of this compound over a prolonged period under recommended storage conditions.
Materials:
-
Three production batches of this compound.[1]
-
Container closure system identical to the proposed packaging for storage and distribution.[1]
-
Calibrated stability chambers.
-
Analytical instrumentation (e.g., HPLC, LC-MS, GC-MS, spectrophotometer).
-
Reference standard of this compound.
Methodology:
-
Sample Preparation: Package samples from three production batches of this compound in the proposed container closure system.
-
Storage: Place the packaged samples in stability chambers set to the long-term storage condition (e.g., 25°C / 60% RH).
-
Testing Frequency: Conduct testing at the following intervals: 0, 3, 6, 9, 12, 18, 24 months, and annually thereafter.[1]
-
Analytical Testing: At each time point, analyze the samples for the following attributes, as appropriate:
-
Appearance (physical form, color)
-
Assay (potency)
-
Degradation products/impurities
-
Moisture content
-
Other relevant physical and chemical properties.
-
-
Data Analysis: Compare the results at each time point to the initial data (time 0). A significant change is defined as a failure to meet the established specification.
Objective: To increase the rate of chemical degradation and physical change of this compound by using exaggerated storage conditions to predict its long-term stability.[1]
Methodology:
-
Sample Preparation: Use samples from at least one to three initial batches.[2]
-
Storage: Place the samples in a stability chamber set to the accelerated storage condition (e.g., 40°C / 75% RH).
-
Testing Frequency: A minimum of three time points, including the initial and final time points (e.g., 0, 3, and 6 months), is recommended.[1]
-
Analytical Testing: Perform the same analytical tests as described in the long-term stability protocol.
-
Data Analysis: If a significant change occurs during the accelerated study, an intermediate storage condition (e.g., 30°C / 65% RH) should be evaluated.[1] The data can also be used to evaluate the effect of short-term excursions outside the label storage conditions.[1]
Visualizations
The following diagram illustrates the general workflow for conducting a stability study for a new chemical entity like this compound.
Caption: General workflow of a pharmaceutical stability study.
This diagram illustrates a hypothetical degradation pathway for this compound, which would need to be confirmed through experimental stress testing (e.g., exposure to acid, base, oxidation, light, and heat).
Caption: Hypothetical degradation pathways for this compound.
Data Presentation
All quantitative data from stability studies should be summarized in a clear and organized manner. The following table is a template for presenting stability data for this compound.
Table 2: Example Stability Data Table for this compound
| Test Parameter | Specification | Time 0 | 3 Months | 6 Months | 9 Months | 12 Months |
| Storage Condition: 25°C / 60% RH | ||||||
| Appearance | White to off-white powder | Conforms | Conforms | Conforms | Conforms | Conforms |
| Assay (%) | 98.0 - 102.0 | 99.5 | 99.3 | 99.1 | 98.9 | 98.7 |
| Total Impurities (%) | NMT 1.0 | 0.2 | 0.3 | 0.4 | 0.5 | 0.6 |
| Moisture Content (%) | NMT 0.5 | 0.1 | 0.1 | 0.2 | 0.2 | 0.2 |
| Storage Condition: 40°C / 75% RH | ||||||
| Appearance | White to off-white powder | Conforms | Conforms | Slight Discoloration | - | - |
| Assay (%) | 98.0 - 102.0 | 99.5 | 98.8 | 97.5 | - | - |
| Total Impurities (%) | NMT 1.0 | 0.2 | 0.5 | 1.2 | - | - |
| Moisture Content (%) | NMT 0.5 | 0.1 | 0.3 | 0.4 | - | - |
NMT = Not More Than
Conclusion
The long-term storage and stability of this compound must be determined through a systematic and well-documented stability testing program. The protocols and guidelines presented in these application notes provide a robust framework for establishing the shelf-life and recommended storage conditions for this new chemical entity, ensuring its quality and safety for its intended use. It is imperative that these general procedures are adapted and validated based on the specific physicochemical properties of this compound.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 9-O-Ethyldeacetylorientalide
Troubleshooting Guide
This guide addresses common issues encountered during the O-ethylation of complex molecules.
| Question | Possible Causes | Troubleshooting Steps |
| Why is the yield of my 9-O-ethylation reaction consistently low? | 1. Incomplete deprotonation of the hydroxyl group: The base may not be strong enough to fully deprotonate the 9-OH group. 2. Steric hindrance: The ethylating agent may be too bulky to access the 9-OH group. 3. Poor solubility of starting materials: Deacetylorientalide may not be fully dissolved in the chosen solvent, limiting its availability for reaction. 4. Side reactions: Competing reactions, such as N-alkylation if nitrogen is present, or elimination reactions, can consume starting materials and reagents.[1] 5. Decomposition: The starting material or product may be unstable under the reaction conditions. | 1. Optimize the base: Switch to a stronger base (e.g., NaH, KHMDS) or use a larger excess. Ensure the base is fresh and properly handled to maintain its reactivity. 2. Select a less hindered ethylating agent: Consider using ethyl iodide or ethyl triflate. 3. Improve solubility: Screen different aprotic polar solvents (e.g., DMF, DMSO, THF). Gentle heating may also improve solubility, but monitor for decomposition. 4. Modify reaction conditions: Lowering the reaction temperature may reduce the rate of side reactions. Use of a protecting group strategy for other reactive functional groups might be necessary. 5. Monitor reaction progress: Use TLC or LC-MS to track the consumption of starting material and the formation of product and byproducts. This can help identify the optimal reaction time and temperature to maximize yield before significant decomposition occurs. |
| How can I minimize the formation of byproducts? | 1. Over-alkylation: Other hydroxyl groups in the molecule may also be ethylated. 2. Elimination reactions: If there is a suitable leaving group adjacent to a proton, elimination can compete with substitution.[1] 3. Reaction with solvent: Some solvents can react with the base or ethylating agent. | 1. Use stoichiometric amounts of reagents: Carefully control the stoichiometry of the base and ethylating agent. A slight excess of the ethylating agent is often used, but a large excess can lead to multiple alkylations. 2. Control the temperature: Lower temperatures generally favor substitution over elimination. 3. Choose an inert solvent: Select a solvent that is unreactive under the basic conditions of the O-alkylation. |
| What are the best practices for purifying the final product? | 1. Similar polarity of product and starting material: This can make chromatographic separation difficult. 2. Presence of oily byproducts: These can complicate purification by column chromatography.[1] | 1. Optimize chromatographic conditions: Screen different solvent systems for column chromatography to achieve better separation. Consider using a different stationary phase (e.g., alumina, C18). 2. Recrystallization: If the product is a solid, recrystallization can be a highly effective purification method. 3. Preparative HPLC: For difficult separations, preparative HPLC can provide high purity product. |
Frequently Asked Questions (FAQs)
Q1: What are the most common ethylating agents for O-ethylation?
A1: Common ethylating agents include ethyl iodide (EtI), ethyl bromide (EtBr), diethyl sulfate (B86663) ((Et)₂SO₄), and ethyl trifluoromethanesulfonate (B1224126) (EtOTf). The choice depends on the reactivity of the substrate and the desired reaction conditions. For hindered hydroxyl groups, a more reactive agent like ethyl triflate may be necessary.
Q2: How do I choose the right base for the reaction?
A2: The base should be strong enough to deprotonate the hydroxyl group but not so strong that it causes decomposition or unwanted side reactions. Common bases include sodium hydride (NaH), potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and triethylamine (B128534) (NEt₃). The pKa of the hydroxyl group on your substrate will guide the selection of an appropriate base.
Q3: What is the ideal solvent for this type of reaction?
A3: Aprotic polar solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), acetonitrile (B52724) (MeCN), and tetrahydrofuran (B95107) (THF) are typically used for O-alkylation reactions. The choice of solvent can significantly impact the reaction rate and yield by influencing the solubility of the reactants and the solvation of the ions.
Q4: How can I monitor the progress of the reaction?
A4: Thin-layer chromatography (TLC) is a quick and effective way to monitor the reaction. A spot for the starting material, the product, and a co-spot (a mixture of the reaction mixture and starting material) should be run. The disappearance of the starting material spot and the appearance of a new product spot indicate the reaction is proceeding. Liquid chromatography-mass spectrometry (LC-MS) can also be used for more detailed monitoring.
Model Experimental Protocol: Synthesis of a 9-O-Berberine Derivative
This protocol is for the synthesis of a 9-O-derivative of berberine (B55584) and serves as an illustrative example.[2][3] Researchers should adapt this protocol for the synthesis of 9-O-Ethyldeacetylorientalide based on the specific reactivity of their starting material.
Reaction Scheme (Analogous):
Berberrubine (B190655) Hydrobromide + Amide → 9-O-Substituted Berberine Derivative[3]
Reagents and Conditions: [3]
| Reagent/Condition | Quantity/Value |
| Berberrubine Hydrobromide | 1 mmol |
| Triethylamine | 3.5 mmol |
| Amide | 1 mmol |
| Acetonitrile | 10 mL |
| Reaction Temperature | Reflux |
| Reaction Time | 4 h |
| Yield | 75% |
Procedure: [3]
-
To a suspension of berberrubine hydrobromide (1 mmol) in acetonitrile (10 mL), add triethylamine (3.5 mmol).
-
Add a solution of the desired amide (1 mmol) dissolved in acetonitrile.
-
Reflux the mixture for 4 hours.
-
Cool the reaction mixture.
-
Filter the precipitate (the product).
-
Recrystallize the product from acetonitrile to purify.
Visualizing Workflows and Concepts
Caption: General workflow for the synthesis of this compound.
Caption: Troubleshooting flowchart for low reaction yield.
Caption: Potential side reactions in the ethylation of Deacetylorientalide.
References
Technical Support Center: 9-O-Ethyldeacetylorientalide HPLC Analysis
Welcome to the technical support center for the HPLC analysis of 9-O-Ethyldeacetylorientalide. This guide provides troubleshooting advice and answers to frequently asked questions, particularly concerning peak tailing issues that researchers may encounter.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is it prone to peak tailing in reversed-phase HPLC?
This compound is a sesquiterpene lactone. Like many natural products, its structure contains multiple polar functional groups, including hydroxyl (-OH), ester, and lactone moieties. In reversed-phase HPLC, which commonly uses silica-based columns (like C18), these polar groups can engage in secondary interactions with residual silanol (B1196071) groups (Si-OH) on the stationary phase surface.[1][2][3] This is a common cause of peak tailing for polar and basic compounds.[1][2][3] These secondary interactions are different from the primary hydrophobic retention mechanism and can lead to a portion of the analyte molecules being retained longer than the main peak, resulting in an asymmetrical, tailing peak shape.[2]
Q2: My chromatogram for this compound shows significant peak tailing. What are the most likely causes and where should I start troubleshooting?
Peak tailing can stem from several factors, broadly categorized as chemical (interactions) or physical (system issues). A systematic approach is the best way to identify and resolve the problem.[4]
Common Causes of Peak Tailing:
-
Secondary Silanol Interactions: The most common chemical cause for compounds like this.[1][3]
-
Mobile Phase pH: If the mobile phase pH is not optimal, it can increase silanol interactions.[1]
-
Column Issues: Degradation of the column, creation of a void at the column inlet, or a contaminated guard column can all distort peak shape.[5]
-
Sample Overload: Injecting too much sample can saturate the stationary phase.[4][5]
-
Extra-Column Volume: Excessive volume from long or wide-bore tubing between the injector, column, and detector can cause peak broadening and tailing.[1][6]
Below is a troubleshooting workflow to help you systematically address the issue.
Caption: A systematic workflow for troubleshooting HPLC peak tailing.
Q3: How can I reduce secondary interactions with the stationary phase?
Mitigating secondary silanol interactions is key to achieving a symmetrical peak shape for polar analytes. This is typically achieved by optimizing the mobile phase or selecting a more suitable column.
Mobile Phase Optimization:
-
Add an Acidic Modifier: Adding a small amount of acid, like formic acid or trifluoroacetic acid (TFA), to the mobile phase protonates the silanol groups (Si-O⁻ to Si-OH). This neutralizes their negative charge, reducing their ability to interact with the polar groups on your analyte.[7]
-
Use Methanol (B129727): In some cases, using methanol instead of acetonitrile (B52724) as the organic modifier can help. Methanol is a protic solvent and can form hydrogen bonds with the silanol groups, effectively "shielding" them from the analyte.
The diagram below illustrates how acidic modifiers reduce silanol interactions.
Caption: Mechanism of reducing silanol interactions with an acidic modifier.
Column Selection:
-
Use End-Capped Columns: Modern columns are often "end-capped," where residual silanol groups are chemically bonded with a small, non-polar group to make them inert.[2] Using a high-quality, fully end-capped C18 column is recommended.
-
Consider Alternative Phases: If tailing persists, a column with a different stationary phase, such as a polar-embedded or a phenyl-hexyl column, might provide a different selectivity and reduce the specific interactions causing the tailing.
Troubleshooting Guides & Experimental Protocols
Protocol 1: Mobile Phase Optimization to Reduce Peak Tailing
This protocol details a systematic approach to adjusting the mobile phase to improve the peak shape of this compound.
Objective: To minimize secondary silanol interactions and achieve a USP tailing factor between 0.9 and 1.3.
Materials:
-
HPLC-grade Acetonitrile (ACN)
-
HPLC-grade Methanol (MeOH)
-
Ultrapure Water
-
Formic Acid (FA), ~99% purity
-
Trifluoroacetic Acid (TFA), HPLC grade
Procedure:
-
Establish a Baseline:
-
Prepare your standard mobile phase (e.g., Acetonitrile:Water gradient) and run your sample to record the initial chromatogram and measure the peak tailing factor.
-
-
Introduce an Acidic Modifier:
-
Prepare a new aqueous mobile phase (Solvent A) containing 0.1% v/v Formic Acid. To do this, add 1.0 mL of formic acid to a 1 L volumetric flask and bring to volume with ultrapure water.
-
Your organic mobile phase (Solvent B) will be Acetonitrile.
-
Equilibrate the column with the new mobile phase for at least 15-20 column volumes.
-
Inject the sample and evaluate the peak shape.
-
-
Compare Modifiers (If Necessary):
-
If tailing is still present with formic acid, you can test a stronger ion-pairing agent like TFA.[7]
-
Prepare a new aqueous mobile phase with 0.05% to 0.1% v/v TFA.
-
Repeat the equilibration and injection steps. Note: TFA can be persistent in the HPLC system and may suppress MS signals if using LC-MS.
-
-
Evaluate Organic Modifier:
-
If using acetonitrile, try substituting it with methanol at the same concentration or gradient profile.
-
Equilibrate the column thoroughly and inject the sample.
-
Data Comparison:
| Parameter | Initial Method | With 0.1% Formic Acid | With 0.1% TFA | With Methanol |
| Mobile Phase A | Water | 0.1% FA in Water | 0.1% TFA in Water | 0.1% FA in Water |
| Mobile Phase B | Acetonitrile | Acetonitrile | Acetonitrile | Methanol |
| Retention Time | Record Value | Record Value | Record Value | Record Value |
| Tailing Factor | Record Value | Record Value | Record Value | Record Value |
| Resolution (Rs) | Record Value | Record Value | Record Value | Record Value |
Protocol 2: Diagnosing and Addressing Column and System Issues
This protocol helps determine if the peak tailing is caused by physical issues with the column or HPLC system.
Objective: To rule out column degradation and extra-column volume as causes of peak tailing.
Procedure:
-
Check for Mass Overload:
-
Prepare a series of dilutions of your sample (e.g., 100 µg/mL, 50 µg/mL, 10 µg/mL, 1 µg/mL).
-
Inject each sample using the same method. If the peak shape improves significantly at lower concentrations, you are experiencing column overload.[5] The solution is to dilute your sample.
-
-
Evaluate the Guard Column:
-
If you are using a guard column, remove it from the flow path and connect the injector directly to the analytical column.
-
Run the sample. If the peak shape improves, the guard column is contaminated or blocked and should be replaced.
-
-
Column Flushing and Regeneration:
-
If the peak tailing has worsened over time, the column may be contaminated.[4]
-
Disconnect the column from the detector.
-
Flush the column in the reverse direction with a series of strong solvents. A typical sequence for a C18 column is:
-
Mobile Phase (without buffer)
-
100% Water
-
100% Acetonitrile
-
100% Isopropanol
-
100% Acetonitrile
-
Re-equilibrate with the initial mobile phase in the forward direction.
-
-
-
Inspect for Voids and System Dead Volume:
-
A sudden drop in pressure or severely distorted peaks can indicate a void at the column inlet. If this occurs, the column usually needs to be replaced.
-
Check all fittings and tubing. Ensure you are using tubing with a narrow internal diameter (e.g., 0.005" or 0.12 mm) and that the connections are made properly to avoid dead volume.[1][6]
-
Example HPLC Method for Sesquiterpene Lactones
Based on published methods for similar compounds, the following provides a good starting point for the analysis of this compound.[8][9][10]
| Parameter | Recommended Condition |
| Column | High-purity, end-capped C18 (e.g., 150 x 4.6 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% to 95% B over 40 minutes[8] |
| Flow Rate | 1.0 mL/min[8][9] |
| Column Temperature | 30 °C[8] |
| Injection Volume | 5-10 µL |
| Sample Solvent | Mobile Phase or a weaker solvent (e.g., 50:50 ACN:Water)[11] |
| Detection | UV, 205-210 nm[8][9][10] |
References
- 1. chromtech.com [chromtech.com]
- 2. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. labveda.com [labveda.com]
- 5. bvchroma.com [bvchroma.com]
- 6. Factors Affecting Resolution in HPLC [sigmaaldrich.com]
- 7. chromatographytoday.com [chromatographytoday.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Identification and quantification of seven sesquiterpene lactones in Inula britannica by HPLC-DAD-MS - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
"9-O-Ethyldeacetylorientalide" poor solubility in aqueous buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing poor solubility of 9-O-Ethyldeacetylorientalide in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic properties?
This compound is a sesquiterpenoid natural product isolated from Euphorbia pekinensis.[] Its basic chemical properties are summarized below.
| Property | Value |
| Molecular Formula | C₂₁H₂₆O₇[] |
| Molecular Weight | 390.432 g/mol [] |
| Appearance | Oil[][2] |
| Chemical Family | Sesquiterpenoids[] |
Q2: I'm observing very low solubility of this compound in my aqueous buffer (e.g., PBS, Tris). Is this expected?
Q3: What are the initial steps I should take to try and dissolve this compound?
For initial attempts, it is recommended to prepare a concentrated stock solution in a water-miscible organic solvent and then dilute it into your aqueous buffer. This is a common and practical first step for poorly soluble compounds.
Troubleshooting Guide: Enhancing Solubility
If you are encountering precipitation or cloudiness when diluting your this compound stock solution into an aqueous buffer, consider the following troubleshooting strategies.
Strategy 1: Co-solvents
The use of a co-solvent can increase the solubility of a hydrophobic compound in an aqueous solution.[4][9][10][11]
dot
Caption: Workflow for using co-solvents to improve solubility.
Experimental Protocol: Co-solvent Method
-
Prepare a High-Concentration Stock Solution: Dissolve this compound in a 100% water-miscible organic solvent such as Dimethyl Sulfoxide (DMSO) or Ethanol to create a concentrated stock (e.g., 10-50 mM). Gentle warming or vortexing may aid dissolution.
-
Serial Dilution: Serially dilute the stock solution into your aqueous experimental buffer. It is crucial to add the stock solution to the buffer and mix immediately to avoid localized high concentrations that can cause precipitation.
-
Determine Maximum Tolerated Co-solvent Concentration: If precipitation occurs, you can try increasing the percentage of the organic solvent in the final aqueous solution (e.g., starting with 0.1% and increasing to 0.5%, 1%, or higher). Be mindful that high concentrations of organic solvents can affect experimental outcomes and may be toxic to cells.
-
Test Alternative Co-solvents: If one co-solvent is not effective or is incompatible with your assay, test others. Common choices include:
| Co-solvent | Typical Starting Concentration | Notes |
| DMSO | 0.1 - 0.5% (v/v) | Widely used, but can have cellular effects at >0.5-1%. |
| Ethanol | 0.5 - 2% (v/v) | Less toxic than DMSO for many cell types. |
| PEG 400 | 1 - 10% (v/v) | A polymer often used in drug formulations. |
Strategy 2: pH Adjustment
For ionizable compounds, adjusting the pH of the buffer can significantly increase solubility.[4][12] While the pKa of this compound is not documented, its structure contains ester and ether linkages that could potentially be hydrolyzed at extreme pH values, so this method should be approached with caution and stability assessments.
Experimental Protocol: pH Adjustment
-
Assess Compound Stability: Before extensive use, test the stability of this compound in buffers of varying pH (e.g., pH 5, 7.4, 9) over time. Analyze for degradation using methods like HPLC.
-
Prepare Buffers of Different pH: Make a series of your working buffer at different pH values (e.g., in 0.5 unit increments).
-
Test Solubility: Add the organic stock solution of this compound to each buffer and observe for solubility.
-
Select Optimal pH: Choose the pH that provides the best solubility without compromising the compound's stability or the integrity of your experiment.
Strategy 3: Use of Surfactants
Surfactants form micelles that can encapsulate hydrophobic molecules, increasing their apparent solubility in aqueous solutions.[11]
Experimental Protocol: Surfactant Method
-
Select a Surfactant: Choose a non-ionic surfactant that is compatible with your experimental system. Common examples include Tween® 20, Tween® 80, or Pluronic® F-68.
-
Prepare Surfactant-Containing Buffer: Add the surfactant to your aqueous buffer at a concentration above its critical micelle concentration (CMC). A typical starting concentration is 0.01-0.1% (w/v).
-
Dissolve Compound: Add the organic stock of this compound to the surfactant-containing buffer with vigorous mixing.
| Surfactant | Typical Concentration | Notes |
| Tween® 20 / 80 | 0.01 - 0.1% | Commonly used in biological assays. |
| Pluronic® F-68 | 0.02 - 0.2% | A mild non-ionic surfactant. |
Strategy 4: Advanced Formulation Approaches
If the above methods are insufficient, more advanced formulation techniques may be necessary, particularly for in vivo studies. These often require specialized equipment and expertise.
dot
Caption: Advanced strategies for enhancing drug solubility.
-
Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity that can encapsulate lipophilic drug molecules, thereby increasing their solubility in water.[5][13][14] Hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD) are commonly used.
-
Solid Dispersions: This technique involves dispersing the drug in an inert carrier matrix at the molecular level.[3][4][14] Methods like spray drying or hot-melt extrusion can be used to create amorphous solid dispersions, which often have higher dissolution rates than the crystalline form.[3][7]
-
Lipid-Based Formulations: For highly lipophilic compounds, lipid-based systems like self-emulsifying drug delivery systems (SEDDS) or liposomes can be effective.[3][5][9][13] These formulations can improve oral bioavailability by presenting the drug in a solubilized form.
-
Particle Size Reduction: Reducing the particle size of the drug increases its surface area-to-volume ratio, which can lead to a faster dissolution rate according to the Noyes-Whitney equation.[4][7][9][10][12] Techniques include micronization and the creation of nanosuspensions.[4][10][12]
These advanced methods typically require significant formulation development and should be considered when simpler approaches fail or for preclinical and clinical development stages.
References
- 2. This compound | CAS:1258517-60-0 | ChemNorm [chem-norm.com]
- 3. mdpi.com [mdpi.com]
- 4. ijmsdr.org [ijmsdr.org]
- 5. pharmtech.com [pharmtech.com]
- 6. japer.in [japer.in]
- 7. ispe.gr.jp [ispe.gr.jp]
- 8. Khan Academy [khanacademy.org]
- 9. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 10. asiapharmaceutics.info [asiapharmaceutics.info]
- 11. longdom.org [longdom.org]
- 12. rjptonline.org [rjptonline.org]
- 13. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 14. hilarispublisher.com [hilarispublisher.com]
Technical Support Center: In Vitro Anticancer Studies of Hederoside C
Disclaimer: Information regarding "9-O-Ethyldeacetylorientalide" was not available in the public domain. Therefore, this technical support center has been created using Hederoside C , a well-researched natural compound, as a representative example to address potential inconsistencies and technical questions that may arise during in vitro studies of similar compounds.
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering variable results in their in vitro experiments with Hederoside C, a pentacyclic triterpene saponin (B1150181) with demonstrated anti-cancer properties.
Frequently Asked Questions (FAQs)
Q1: We are observing inconsistent IC50 values for Hederoside C in our cancer cell line. What could be the cause?
A1: Inconsistent IC50 values for Hederoside C can stem from several factors:
-
Cell Line Viability and Passage Number: Ensure your cancer cell lines (e.g., MG63, U2OS) are healthy, free from contamination, and within a low passage number range. High passage numbers can lead to genetic drift and altered drug sensitivity.
-
Compound Solubility and Stability: Hederoside C, like many natural products, may have limited aqueous solubility. Ensure complete solubilization in your vehicle (e.g., DMSO) before diluting in culture medium. Prepare fresh dilutions for each experiment as the compound may degrade upon storage in aqueous solutions.
-
Assay-Specific Variability: The choice of cell viability assay (e.g., MTT, XTT, CellTiter-Glo) can influence the apparent IC50. Assays based on metabolic activity (like MTT) can be confounded by treatments that alter cellular metabolism without necessarily causing cell death. Consider using a secondary assay that measures cell death directly (e.g., trypan blue exclusion, LDH release) to confirm your findings.
-
Treatment Duration: The anti-proliferative effects of Hederoside C have been shown to be time-dependent.[1] Ensure you are using a consistent and appropriate treatment duration in your experiments.
Q2: We are not seeing the expected induction of apoptosis after Hederoside C treatment. What should we check?
A2: If you are not observing apoptosis, consider the following:
-
Concentration and Time-Course: Apoptosis is both dose- and time-dependent. You may need to perform a time-course experiment with varying concentrations of Hederoside C to identify the optimal conditions for apoptosis induction in your specific cell line.
-
Method of Apoptosis Detection: Different methods detect different stages of apoptosis. For example, Annexin V staining detects early apoptosis, while TUNEL assays and PARP cleavage analysis detect later stages.[1][2] Using a combination of methods can provide a more complete picture.
-
Cell Line Specific Responses: Not all cell lines are equally sensitive to the pro-apoptotic effects of Hederoside C. The genetic background of your cells, particularly the status of key apoptotic regulators like p53 and Bcl-2 family members, will play a crucial role.[1][2]
-
Upstream Signaling Pathways: Hederoside C-induced apoptosis is linked to the intrinsic pathway, involving the regulation of p53, Bax, and Bcl-2.[1][2] Confirm that these upstream signaling events are occurring in your system.
Q3: Our Western blot results for STAT3 phosphorylation are variable after Hederoside C treatment. How can we improve consistency?
A3: Variability in phospho-protein Western blots is a common issue. To improve consistency:
-
Lysis Buffer Composition: Use a lysis buffer containing fresh phosphatase and protease inhibitors to prevent dephosphorylation of your target protein.
-
Sample Handling: Keep cell lysates on ice at all times and process them quickly. Multiple freeze-thaw cycles can degrade proteins.
-
Loading Controls: Ensure you are using a reliable loading control. Keep in mind that some treatments can alter the expression of commonly used housekeeping proteins. It may be necessary to test multiple loading controls to find one that is stable under your experimental conditions.
-
Antibody Quality: Use a well-validated antibody specific for phosphorylated STAT3. Ensure the antibody has been validated for the species you are working with.
Troubleshooting Guides
Table 1: Troubleshooting Inconsistent IC50 Values
| Issue | Potential Cause | Recommended Solution |
| High variability between replicate wells | - Inaccurate pipetting- Uneven cell seeding- Compound precipitation | - Calibrate pipettes regularly- Ensure a single-cell suspension before seeding- Visually inspect for precipitation after adding the compound to the media |
| IC50 value is significantly higher than published data | - Low compound purity- Cell line resistance- Sub-optimal treatment duration | - Verify the purity of your Hederoside C stock- Check the passage number and origin of your cell line- Perform a time-course experiment to determine the optimal endpoint |
| IC50 value is significantly lower than published data | - Hypersensitive cell line- Error in stock concentration calculation- Contamination of cell culture | - Confirm the identity of your cell line (e.g., by STR profiling)- Re-verify the concentration of your stock solution- Regularly test for mycoplasma contamination |
Table 2: Troubleshooting Apoptosis Assay Failures
| Issue | Potential Cause | Recommended Solution |
| No increase in Annexin V positive cells | - Treatment time is too short- Apoptosis is occurring through a different pathway- Incorrect compensation in flow cytometry | - Increase the incubation time with Hederoside C- Investigate other forms of cell death (e.g., necrosis, autophagy)- Use single-stain controls to set up proper compensation |
| No cleavage of Caspase-3 or PARP | - Insufficient concentration of Hederoside C- Lysate collection is too early- Poor antibody quality | - Perform a dose-response experiment- Collect lysates at later time points- Use a positive control (e.g., staurosporine) to validate your antibody and protocol |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
-
Cell Seeding: Seed cancer cells (e.g., MG63, U2OS) in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of Hederoside C in culture medium. Replace the overnight medium with the compound-containing medium and incubate for the desired time (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using non-linear regression analysis.
Protocol 2: Western Blotting for Phospho-STAT3
-
Cell Lysis: After treatment with Hederoside C, wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli buffer and separate the proteins on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against phospho-STAT3 (Tyr705) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for total STAT3 and a loading control (e.g., β-actin).
Signaling Pathways and Experimental Workflows
Caption: Hederoside C induces intrinsic apoptosis.
Caption: Hederoside C inhibits the STAT3 signaling pathway.
Caption: Workflow for in vitro evaluation of Hederoside C.
References
- 1. Anti-cancer effects of Hederoside C, a pentacyclic triterpene saponin, through the intrinsic apoptosis and STAT3 signaling pathways in osteosarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-cancer effects of Hederoside C, a pentacyclic triterpene saponin, through the intrinsic apoptosis and STAT3 signaling pathways in osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
"9-O-Ethyldeacetylorientalide" degradation in cell culture media
Disclaimer: The following information is based on the general characteristics of sesquiterpene lactones, the chemical class to which 9-O-Ethyldeacetylorientalide belongs. Specific stability and degradation data for this compound are not currently available in the scientific literature. Researchers are strongly encouraged to perform their own stability studies under their specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: I am observing inconsistent or lower-than-expected activity with this compound in my cell culture experiments. What could be the cause?
A1: Inconsistent or reduced activity of a compound in cell culture can stem from several factors. For sesquiterpene lactones like this compound, chemical instability in the culture medium is a primary suspect. Degradation can occur due to the physiological pH (around 7.4) and temperature (37°C) of the culture environment. Other potential causes include precipitation of the compound, adsorption to plasticware, or cellular metabolism.
Q2: How can I determine if this compound is degrading in my cell culture medium?
A2: The most direct method to assess the stability of your compound is to perform a time-course analysis using High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS)[1][2][3]. This involves incubating this compound in your specific cell culture medium (e.g., DMEM, RPMI-1640) at 37°C and analyzing samples at various time points (e.g., 0, 2, 4, 8, 24, 48 hours) to measure the concentration of the parent compound.
Q3: What are the best practices for preparing and storing this compound stock solutions?
A3: To ensure maximum stability, stock solutions of this compound should be prepared in a dry, high-purity solvent such as dimethyl sulfoxide (B87167) (DMSO). It is advisable to prepare a high-concentration stock solution (e.g., 10-20 mM) and store it in small aliquots at -80°C to minimize freeze-thaw cycles. When preparing working solutions, thaw an aliquot and dilute it in your cell culture medium immediately before use.
Q4: Can components of the cell culture medium affect the stability of this compound?
A4: Yes, components in the medium can influence compound stability. For instance, some sesquiterpene lactones have been shown to be unstable at a neutral pH of 7.4.[4] The presence of serum with esterase activity could potentially lead to the hydrolysis of ester groups on the molecule. It is recommended to test the compound's stability in both serum-free and serum-containing media if you suspect interactions.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Inconsistent dose-response curves between experiments | Compound degradation in culture medium. | Perform a stability study of this compound in your specific medium at 37°C using HPLC or LC-MS. Prepare fresh working solutions for each experiment from a frozen stock. |
| Complete loss of compound activity | Rapid degradation of the compound. | Assess stability at earlier time points (e.g., 0, 1, 2, 4 hours). Consider if the initial stock solution has degraded; use a fresh vial of the compound to prepare a new stock solution. |
| Precipitation observed after adding the compound to the medium | Poor solubility of the compound in the aqueous medium. | Ensure the final concentration of the solvent (e.g., DMSO) is low (typically <0.1%). Pre-warm the medium before adding the compound. Visually inspect for precipitates after addition. |
| Higher IC50 values than expected | Gradual degradation of the compound over the course of the experiment. | Reduce the incubation time of your assay if possible. Alternatively, replenish the compound by performing partial media changes with fresh compound during long-term experiments. |
Experimental Protocols
Protocol: Assessing the Stability of this compound in Cell Culture Medium
Objective: To determine the rate of degradation of this compound in a specific cell culture medium over time.
Materials:
-
This compound
-
Anhydrous DMSO
-
Sterile cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile microcentrifuge tubes
-
Incubator (37°C, 5% CO2)
-
HPLC-UV or LC-MS system
Procedure:
-
Prepare Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Prepare Working Solution: Dilute the stock solution in the cell culture medium to a final concentration of 10 µM. Ensure the final DMSO concentration is non-toxic to cells (e.g., <0.1%).
-
Incubation: Aliquot the working solution into sterile microcentrifuge tubes for each time point (e.g., 0, 2, 4, 8, 24, 48 hours). Place the tubes in a 37°C incubator.
-
Sample Collection: At each designated time point, remove one tube and immediately freeze it at -80°C to halt any further degradation. The T=0 sample should be frozen immediately after preparation.
-
Sample Analysis: Once all time points are collected, thaw the samples. Analyze the concentration of this compound in each sample using a validated HPLC-UV or LC-MS method.
-
Data Analysis: Plot the concentration of this compound versus time. Calculate the half-life (t½) of the compound in the medium.
Data Presentation
Table 1: Hypothetical Stability of this compound in Different Cell Culture Media at 37°C
| Medium | Time (hours) | Remaining Compound (%) | Calculated Half-life (hours) |
| DMEM + 10% FBS | 0 | 100 | 12.5 |
| 8 | 65 | ||
| 24 | 28 | ||
| 48 | 8 | ||
| RPMI-1640 + 10% FBS | 0 | 100 | 10.2 |
| 8 | 58 | ||
| 24 | 20 | ||
| 48 | 5 |
Visualizations
Caption: Workflow for assessing compound stability in cell culture media.
Caption: Potential degradation pathways for sesquiterpene lactones.
References
Technical Support Center: Optimizing Mass Spectrometry for 9-O-Ethyldeacetylorientalide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the mass spectrometry ionization of 9-O-Ethyldeacetylorientalide.
Frequently Asked Questions (FAQs)
Q1: What is the molecular formula and weight of this compound?
A1: The molecular formula of this compound is C21H26O7, and its molecular weight is 390.432 g/mol [].
Q2: Which ionization technique is most suitable for analyzing this compound?
Q3: What are common adducts I might observe with this compound in ESI-MS?
A3: In positive ion mode ESI-MS, you can expect to see the protonated molecule [M+H]+. It is also common to observe adducts with sodium [M+Na]+ and potassium [M+K]+, especially if there is trace contamination from glassware or solvents[5][6][7][8]. In negative ion mode, you might observe the deprotonated molecule [M-H]- or adducts with anions like formate (B1220265) [M+HCOO]- or acetate (B1210297) [M+CH3COO]- if these are present in the mobile phase[7].
Troubleshooting Guides
This section addresses specific issues you may encounter during the mass spectrometry analysis of this compound.
Issue 1: Low or No Signal Intensity
Possible Causes & Solutions:
-
Improper Sample Concentration: If the sample is too dilute, the signal may be too weak to detect. Conversely, a highly concentrated sample can lead to ion suppression[9].
-
Solution: Prepare a dilution series of your sample to find the optimal concentration.
-
-
Inefficient Ionization: The chosen ionization parameters may not be optimal for this compound.
-
Sample Degradation: Ensure that your sample is freshly prepared to avoid any potential degradation that could lead to a loss of signal[11].
-
Instrument Malfunction: Check for basic instrument issues such as leaks, incorrect gas flows, or a malfunctioning detector[13][14].
Issue 2: Poor Reproducibility and Inconsistent Signal
Possible Causes & Solutions:
-
Unstable Electrospray: An inconsistent spray will lead to a fluctuating ion signal.
-
Solution: Visually inspect the spray needle. An unstable spray can be caused by a clog in the needle or incorrect positioning[15]. Ensure proper mobile phase composition; solvents with low surface tension, like methanol (B129727), often produce a more stable spray[16].
-
-
Fluctuations in Source Parameters: Drifts in temperature or gas flow rates can affect signal stability.
-
Solution: Allow the instrument to stabilize for a sufficient amount of time before analysis. Regularly monitor and record key instrument parameters.
-
-
Contamination: Carryover from previous samples can interfere with the signal.
-
Solution: Implement a thorough wash protocol for the autosampler and injection port between samples. Running blank injections can help identify and mitigate carryover[15].
-
Issue 3: Presence of Multiple Adducts Complicating Spectral Interpretation
Possible Causes & Solutions:
-
Salt Contamination: The presence of alkali metal salts (sodium, potassium) is a common cause of adduct formation[8].
-
Mobile Phase Additives: While additives like formic acid or ammonium (B1175870) acetate can improve ionization, they can also form adducts.
-
Solution: Minimize the concentration of additives to the lowest effective level (e.g., 0.1% formic acid)[11]. If adducts from additives are problematic, explore alternative modifiers.
-
Quantitative Data Summary
Table 1: Common Adducts in ESI-MS and their Mass Differences
| Adduct Ion | Polarity | Mass Difference (Da) |
| [M+H]+ | Positive | +1.0078 |
| [M+Na]+ | Positive | +22.9898 |
| [M+K]+ | Positive | +38.9637 |
| [M+NH4]+ | Positive | +18.0344 |
| [M-H]- | Negative | -1.0078 |
| [M+HCOO]- | Negative | +44.9977 |
| [M+CH3COO]- | Negative | +59.0133 |
Data compiled from multiple sources[5][7].
Table 2: Recommended Starting ESI Source Parameters for Optimization
| Parameter | Recommended Range (Positive Mode) | Recommended Range (Negative Mode) |
| Capillary Voltage | 3.0 - 5.0 kV | -2.5 to -4.0 kV |
| Nebulizer Gas Pressure | 20 - 60 psi | 20 - 60 psi |
| Drying Gas Flow | 5 - 15 L/min | 5 - 15 L/min |
| Drying Gas Temperature | 250 - 450 °C | 250 - 450 °C |
These are general ranges and should be optimized for your specific instrument and experimental conditions[12].
Experimental Protocols
Protocol 1: Optimization of ESI Source Parameters
-
Prepare a standard solution of this compound at a known concentration (e.g., 1 µg/mL) in a suitable solvent mixture (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Infuse the solution directly into the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min).
-
Set initial ESI parameters based on the instrument manufacturer's recommendations or the ranges provided in Table 2.
-
Vary one parameter at a time while keeping others constant. For example, start by optimizing the capillary voltage. Acquire spectra at different voltage settings and record the signal intensity of the target ion (e.g., [M+H]+).
-
Plot the signal intensity against the parameter value to determine the optimal setting.
-
Repeat this process for other key parameters, including nebulizer gas pressure, drying gas flow rate, and temperature.
-
Verify the optimized parameters by analyzing a sample with a known concentration and assessing signal-to-noise ratio and peak shape.
Protocol 2: Sample Preparation for LC-MS Analysis
-
Dissolve the sample containing this compound in a solvent compatible with the initial mobile phase conditions of your LC method (e.g., methanol or acetonitrile).
-
Filter the sample through a 0.22 µm syringe filter to remove any particulate matter that could clog the LC system or MS source.
-
Perform a dilution series if the sample concentration is unknown to avoid detector saturation and ion suppression effects.
-
Prepare a blank sample (solvent only) and a quality control (QC) sample with a known concentration of this compound to be run alongside your samples for quality assurance.
Visualizations
Caption: Experimental workflow for LC-MS analysis of this compound.
Caption: Troubleshooting logic for low or no signal intensity in MS.
References
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Mass Spectrometry Ionization Methods [chemistry.emory.edu]
- 4. youtube.com [youtube.com]
- 5. support.waters.com [support.waters.com]
- 6. providiongroup.com [providiongroup.com]
- 7. scribd.com [scribd.com]
- 8. learning.sepscience.com [learning.sepscience.com]
- 9. gmi-inc.com [gmi-inc.com]
- 10. Optimization of Electrospray Ionization by Statistical Design of Experiments and Response Surface Methodology: Protein–Ligand Equilibrium Dissociation Constant Determinations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. How to optimize ESI source parameters for better sensitivity in LC-MS analysis ? | BoroPharm Inc. [boropharm.com]
- 13. gentechscientific.com [gentechscientific.com]
- 14. biotage.com [biotage.com]
- 15. cgspace.cgiar.org [cgspace.cgiar.org]
- 16. elementlabsolutions.com [elementlabsolutions.com]
Technical Support Center: Ensuring Consistency of 9-O-Ethyldeacetylorientalide
Disclaimer: Information regarding "9-O-Ethyldeacetylorientalide" is limited in publicly available scientific literature. The following troubleshooting guide is based on best practices for reducing batch-to-batch variability in the research and development of natural product derivatives. The principles outlined here are broadly applicable to similar compounds.
Frequently Asked Questions (FAQs)
Q1: We are observing significant variations in the biological activity of different batches of this compound in our cellular assays. What could be the cause?
A1: Batch-to-batch variability in biological activity often stems from inconsistencies in the purity, composition, or stability of the compound. Key factors to investigate include:
-
Purity Profile: The presence of even minor impurities can significantly impact biological outcomes.
-
Degradation: The compound may be unstable under certain storage or experimental conditions.
-
Polymorphism: Different crystalline forms of the compound can have different solubilities and bioavailabilities.[1]
-
Residual Solvents: Solvents from the purification process can be cytotoxic or interfere with assays.
Q2: How can we ensure the consistency of our starting materials for the synthesis of this compound?
A2: The quality of your raw materials is a critical factor.[2][3] Implement a robust quality control system for all starting materials, including:
-
Supplier Qualification: Use reputable suppliers and request a Certificate of Analysis (CoA) for each batch.
-
In-house Testing: Perform identity, purity, and potency testing on incoming raw materials.
-
Standard Operating Procedures (SOPs): Establish and follow strict SOPs for the handling and storage of all materials.
Q3: What are the best practices for storing this compound to minimize degradation?
A3: While specific stability data for this compound is not available, general best practices for storing sensitive organic compounds include:
-
Temperature Control: Store at low temperatures (e.g., -20°C or -80°C).
-
Light Protection: Use amber vials or store in the dark to prevent photodegradation.
-
Inert Atmosphere: For particularly sensitive compounds, store under an inert gas like argon or nitrogen to prevent oxidation.
-
Moisture Control: Use desiccants to protect from hydrolysis.
Troubleshooting Guides
Issue 1: Inconsistent Purity Profile Between Batches
If you are observing different impurity profiles in your batches of this compound, follow this troubleshooting guide.
Potential Causes and Solutions
| Potential Cause | Recommended Action |
| Incomplete Reactions or Side Reactions | Optimize reaction conditions (temperature, time, stoichiometry). Monitor reaction progress using techniques like TLC or LC-MS. |
| Inefficient Purification | Develop a more robust purification protocol. This may involve using a different chromatography resin, optimizing the solvent gradient, or adding a recrystallization step. |
| Degradation During Purification | Analyze samples at each step of the purification process to identify where impurities are being introduced. Consider using milder conditions or adding antioxidants if oxidation is suspected. |
| Contamination | Ensure all glassware is scrupulously clean and that high-purity solvents are used. |
Issue 2: Poor Reproducibility in Biological Assays
If you are experiencing inconsistent results in your biological experiments, consider the following.
Experimental Workflow for Investigating Assay Variability
Caption: Workflow for troubleshooting irreproducible biological assay results.
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This protocol provides a general method for assessing the purity of this compound.
Materials:
-
HPLC-grade acetonitrile (B52724) (ACN)
-
HPLC-grade water
-
Formic acid
-
This compound sample
-
C18 reverse-phase HPLC column
Procedure:
-
Sample Preparation: Dissolve a known amount of this compound in a suitable solvent (e.g., ACN or DMSO) to a final concentration of 1 mg/mL.
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in ACN
-
-
HPLC Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection: UV at 254 nm
-
Gradient:
Time (min) % Mobile Phase B 0 10 20 90 25 90 26 10 | 30 | 10 |
-
-
Data Analysis: Integrate the peak areas to determine the relative purity of the sample.
Protocol 2: Forced Degradation Study
This study can help identify potential degradation pathways and inform storage conditions.
Procedure:
-
Prepare solutions of this compound (1 mg/mL) in:
-
0.1 M HCl (Acidic condition)
-
0.1 M NaOH (Basic condition)
-
3% H₂O₂ (Oxidative condition)
-
Water (Control)
-
-
Incubate the solutions at a set temperature (e.g., 40°C) for a defined period (e.g., 24, 48, 72 hours).
-
At each time point, analyze the samples by HPLC (using the protocol above) to quantify the amount of remaining parent compound and identify any major degradation products.
Hypothetical Forced Degradation Results
| Condition | Time (hours) | % Parent Compound Remaining | Major Degradants |
| 0.1 M HCl | 24 | 85.2 | Peak at RRT 0.8 |
| 0.1 M NaOH | 24 | 60.5 | Peak at RRT 1.2 |
| 3% H₂O₂ | 24 | 92.1 | Minor peaks |
| Water (Control) | 24 | 99.5 | None observed |
Signaling Pathway and Variability
References
- 1. surfacemeasurementsystems.com [surfacemeasurementsystems.com]
- 2. Reducing Batch-to-Batch Variability of Botanical Drug Products [sartorius.com]
- 3. Batch-to-Batch Quality Consistency Evaluation of Botanical Drug Products Using Multivariate Statistical Analysis of the Chromatographic Fingerprint - PMC [pmc.ncbi.nlm.nih.gov]
"9-O-Ethyldeacetylorientalide" troubleshooting poor bioavailability in vivo
This technical support center provides troubleshooting guidance for researchers encountering poor in vivo bioavailability with 9-O-Ethyldeacetylorientalide, a sesquiterpenoid isolated from Euphorbia pekinensis. The information is presented in a question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: We are observing very low plasma concentrations of this compound after oral administration in our rat model. What are the potential reasons for this poor bioavailability?
A1: Poor oral bioavailability of natural products like this compound can stem from several factors.[1][2] These often fall into three main categories:
-
Low Aqueous Solubility: The compound may not dissolve well in the gastrointestinal fluids, limiting its absorption. Based on its chemical structure (C21H26O7, MW: 390.43) and appearance as an oil, poor water solubility is a likely contributor.[][4]
-
Poor Membrane Permeability: The molecule may not efficiently cross the intestinal epithelial barrier to enter the bloodstream.
-
Extensive First-Pass Metabolism: The compound may be rapidly metabolized in the intestines or liver before it reaches systemic circulation.[1]
Q2: How can we experimentally determine the primary cause of the poor bioavailability of this compound?
A2: A systematic approach involving both in vitro and in vivo experiments is recommended. The following workflow can help elucidate the underlying reasons for poor bioavailability.
Q3: What initial in vitro tests should we perform?
A3: We recommend starting with the following three key in vitro assays:
-
Aqueous Solubility: Determine the solubility of this compound in simulated gastric fluid (SGF) and simulated intestinal fluid (SIF).
-
Cell Permeability: Use a Caco-2 cell monolayer assay to assess the compound's ability to cross the intestinal epithelium. This will help determine its permeability classification.
-
Metabolic Stability: Incubate this compound with liver microsomes or S9 fractions to evaluate its susceptibility to phase I and phase II metabolic enzymes.[5]
Troubleshooting Guides
Guide 1: Addressing Low Aqueous Solubility
If in vitro tests confirm that this compound has low aqueous solubility, consider the following formulation strategies to improve its dissolution and subsequent absorption.[1][6]
| Formulation Strategy | Description | Key Considerations |
| Lipid-Based Formulations | Dissolving the compound in oils, surfactants, or co-solvents to create solutions, emulsions, or self-emulsifying drug delivery systems (SEDDS). | Biocompatibility of excipients, potential for drug precipitation upon dilution in GI fluids. |
| Nanoparticle Encapsulation | Encapsulating the compound within polymeric nanoparticles or liposomes to increase surface area and facilitate dissolution.[2][6] | Particle size and stability, potential for RES uptake.[7] |
| Amorphous Solid Dispersions | Dispersing the compound in a polymer matrix in an amorphous state to enhance its dissolution rate and concentration in the GI tract. | Polymer selection, physical stability of the amorphous form. |
Guide 2: Investigating Poor Permeability and High Efflux
Should the Caco-2 assay indicate low permeability, this may be due to the physicochemical properties of the molecule or its recognition by efflux transporters like P-glycoprotein (P-gp).
Experimental Protocol: Caco-2 Permeability Assay with P-gp Inhibition
-
Cell Culture: Culture Caco-2 cells on permeable supports for 21 days to allow for differentiation into a polarized monolayer.
-
Transport Studies:
-
Add this compound to the apical (AP) side and measure its appearance on the basolateral (BL) side over time to determine the apparent permeability coefficient (Papp A→B).
-
In a parallel experiment, add the compound to the BL side and measure its appearance on the AP side to determine Papp B→A.
-
To assess the involvement of P-gp, repeat the transport studies in the presence of a known P-gp inhibitor (e.g., verapamil).
-
-
Data Analysis:
-
Calculate the efflux ratio (ER) = Papp (B→A) / Papp (A→B). An ER > 2 suggests the involvement of active efflux.
-
A significant decrease in the ER in the presence of the P-gp inhibitor confirms that this compound is a substrate for this transporter.
-
If P-gp mediated efflux is confirmed, co-administration with a P-gp inhibitor or the use of formulations that can bypass P-gp may be necessary.[8]
Guide 3: Assessing and Mitigating First-Pass Metabolism
High metabolic instability in liver microsomes or S9 fractions suggests that first-pass metabolism is a significant barrier to bioavailability.
Potential Metabolic Pathways and Mitigation
The chemical structure of this compound (C21H26O7) contains several sites susceptible to metabolism, such as ester groups that can be hydrolyzed and alkyl groups that can be oxidized.[][9][10]
Strategies to Reduce First-Pass Metabolism:
-
Co-administration with Metabolic Inhibitors: While not always clinically viable, co-administration with inhibitors of specific cytochrome P450 enzymes can help elucidate the metabolic pathways involved.
-
Prodrug Approach: Chemical modification of the metabolically labile sites to create a prodrug that is converted to the active compound in systemic circulation can be an effective strategy.[8]
-
Alternative Routes of Administration: For preclinical studies, consider intravenous administration to bypass the gastrointestinal tract and the liver, which will help in determining the absolute bioavailability.[11]
In Vivo Study Design for Bioavailability Assessment
To quantify the bioavailability of this compound and the effectiveness of any new formulations, a well-designed in vivo pharmacokinetic study is essential.[12][[“]]
Recommended Animal Model: Beagle dogs are often a suitable model for oral bioavailability studies due to their gastrointestinal physiology being similar to humans.[7][14] However, rats are also commonly used for initial screening.[14]
Experimental Protocol: Comparative Pharmacokinetic Study in Rats
-
Animal Groups:
-
Group 1: Intravenous (IV) administration of this compound (e.g., 1 mg/kg).
-
Group 2: Oral (PO) administration of this compound in a simple suspension (e.g., 10 mg/kg).
-
Group 3: Oral (PO) administration of an improved formulation of this compound (e.g., lipid-based or nanoparticle formulation) at the same dose as Group 2.
-
-
Sample Collection: Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dosing.
-
Sample Analysis: Analyze plasma concentrations of this compound using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as AUC (Area Under the Curve), Cmax (Maximum Concentration), and Tmax (Time to Maximum Concentration).
Data Interpretation
| Parameter | Calculation | Interpretation |
| Absolute Bioavailability (F%) | (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100 | The fraction of the orally administered drug that reaches systemic circulation. |
| Relative Bioavailability (Frel%) | (AUC_formulation / AUC_suspension) * 100 | Compares the bioavailability of the improved formulation to the standard suspension.[15] |
By systematically applying these troubleshooting guides and experimental protocols, researchers can identify the barriers to the in vivo bioavailability of this compound and develop effective strategies to enhance its therapeutic potential.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Novel Strategies for the Bioavailability Augmentation and Efficacy Improvement of Natural Products in Oral Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | CAS:1258517-60-0 | ChemNorm [chem-norm.com]
- 5. Metabolism of alcohol ethoxylates (AEs) in rat, hamster, and human hepatocytes and liver S9: a pilot study for metabolic stability, metabolic pathway, and metabolites identification in vitro and in silico - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. phcogres.com [phcogres.com]
- 7. scispace.com [scispace.com]
- 8. academicjournals.org [academicjournals.org]
- 9. Biological functions and metabolism of oleoylethanolamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacokinetics and metabolism of nateglinide in humans [pubmed.ncbi.nlm.nih.gov]
- 11. fda.gov [fda.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. consensus.app [consensus.app]
- 14. Medwin Publishers | Animal Models Used for Bioavailability and BioequivalenceStudies: Focus on Their Human Likeness [medwinpublishers.com]
- 15. The relative bioavailability of levonorgestrel and ethinyl estradiol administered as a low-dose combination oral contraceptive - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Compound Precipitation of 9-O-Ethyldeacetylorientalide in Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing compound precipitation of 9-O-Ethyldeacetylorientalide during in vitro and cell-based assays.
I. Frequently Asked Questions (FAQs)
Q1: What is this compound and why is precipitation a concern?
A1: this compound is a sesquiterpenoid natural product isolated from Euphorbia pekinensis.[] Its molecular formula is C21H26O7 and it has a molecular weight of 390.432.[] Like many organic compounds, particularly those with complex structures, this compound may have limited aqueous solubility. Compound precipitation in assays is a significant concern because it can lead to inaccurate and unreliable results, including underestimated potency, reduced hit rates in high-throughput screening (HTS), and poor structure-activity relationship (SAR) data.[2]
Q2: What are the common causes of compound precipitation in biological assays?
A2: Compound precipitation in assays can be triggered by several factors:
-
Poor Aqueous Solubility: The compound may have inherently low solubility in the aqueous assay buffer or cell culture medium.
-
Solvent Mismatch: When a compound stock solution (typically in 100% DMSO) is diluted into an aqueous buffer, the drastic change in solvent polarity can cause the compound to crash out of solution.[3][4]
-
Temperature Shifts: Changes in temperature, such as moving a stock solution from room temperature to a 37°C incubator, can affect solubility.[5]
-
pH Shifts: The pH of the assay buffer or cell culture medium can influence the ionization state of a compound, thereby altering its solubility.[5]
-
Interactions with Assay Components: The compound may interact with proteins, salts, or other components in the assay medium, leading to precipitation.[5]
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing stock solutions can lead to compound precipitation.[4][6]
Q3: My this compound stock solution in DMSO appears cloudy. What should I do?
A3: Cloudiness in your DMSO stock solution indicates that the compound may not be fully dissolved or has precipitated out of solution. Here are some steps to take:
-
Gentle Warming: Gently warm the stock solution to 37°C and vortex or sonicate to encourage redissolution.[5][7]
-
Visual Inspection: Before each use, visually inspect the stock solution for any signs of precipitation.[7]
-
Prepare Fresh Stock: If precipitation persists, it is recommended to prepare a fresh stock solution before each experiment.[5]
-
Aliquotting: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes.[5]
II. Troubleshooting Guides
Issue 1: Immediate Precipitation Upon Dilution into Aqueous Buffer
Symptoms: The solution becomes cloudy or turbid immediately after adding the this compound DMSO stock to the assay buffer or cell culture medium.
Possible Causes:
-
The final concentration of the compound exceeds its solubility limit in the aqueous environment.
-
The dilution method does not allow for rapid and uniform mixing.
Solutions:
-
Determine Maximum Solubility: Before conducting your main experiment, perform a solubility test to determine the maximum concentration of this compound that remains soluble in your specific assay buffer.
-
Optimize Dilution Technique:
-
Use Serial Dilutions: For high final concentrations, perform serial dilutions in the assay buffer rather than a single large dilution.[5]
Issue 2: Precipitation Observed Over Time During Incubation
Symptoms: The assay solution is initially clear but becomes cloudy or shows visible precipitate after a period of incubation.
Possible Causes:
-
The compound is not stable in the assay medium over the duration of the experiment.
-
Temperature fluctuations during the experiment.
-
Interaction with media components over time.[5]
Solutions:
-
Conduct a Time-Course Solubility Study: Incubate the compound in the assay medium under the same conditions as your experiment and visually inspect for precipitation at different time points.
-
Reduce Incubation Time: If possible, reduce the incubation time of your assay to minimize the chance of time-dependent precipitation.
-
Consider Formulation Strategies: For longer-term experiments, the use of solubilizing agents or carriers like cyclodextrins may be explored, although their potential effects on the assay itself must be carefully evaluated.[3]
III. Experimental Protocols
Protocol 1: Determining the Maximum Soluble Concentration of this compound
Objective: To determine the highest concentration of this compound that can be dissolved in a specific assay buffer or cell culture medium without precipitation.
Materials:
-
This compound
-
100% DMSO
-
Assay buffer or cell culture medium
-
Sterile microcentrifuge tubes or a 96-well plate
-
Vortex mixer
-
Incubator
-
Microscope
Procedure:
-
Prepare a High-Concentration Stock Solution: Dissolve this compound in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM). Ensure it is fully dissolved.
-
Pre-warm Medium: Pre-warm the assay buffer or cell culture medium to the intended experimental temperature (e.g., 37°C).[5]
-
Prepare Serial Dilutions:
-
In a series of microcentrifuge tubes or wells of a 96-well plate, prepare serial dilutions of the this compound stock solution into the pre-warmed medium. For example, create a 2-fold dilution series starting from a high concentration (e.g., 100 µM).
-
Ensure the final percentage of DMSO is constant across all dilutions and matches the concentration that will be used in the final assay.
-
-
Incubation and Observation:
-
Incubate the dilutions under the same conditions as your planned experiment (e.g., 37°C, 5% CO2).[5]
-
Visually inspect each dilution for any signs of precipitation (cloudiness, crystals, or sediment) at various time points (e.g., 0, 1, 4, and 24 hours).[5]
-
For a more sensitive assessment, examine a small aliquot of each dilution under a microscope to check for micro-precipitates.[5]
-
-
Determine Maximum Soluble Concentration: The highest concentration that remains clear and free of precipitate throughout the incubation period is the maximum soluble concentration for your experimental conditions.
IV. Data Presentation
Table 1: Solubility of this compound in Various Solvents (Hypothetical Data)
| Solvent | Concentration (mg/mL) | Appearance |
| DMSO | > 50 | Clear Solution |
| Ethanol | 10 | Clear Solution |
| PBS (pH 7.4) | < 0.1 | Precipitation |
| DMEM + 10% FBS | 0.5 (with <1% DMSO) | Clear Solution |
| DMEM + 10% FBS | > 1 (with <1% DMSO) | Precipitation |
Table 2: Effect of Temperature on Solubility in Assay Buffer (Hypothetical Data)
| Temperature (°C) | Max Soluble Concentration (µM) |
| 4 | 5 |
| 25 (Room Temp) | 15 |
| 37 | 25 |
V. Visualizations
References
Validation & Comparative
Comparative Analysis of 9-O-Ethyldeacetylorientalide and Orientalide: A Review of Available Data
A comprehensive review of publicly available scientific literature reveals a significant lack of data on the biological activity of both 9-O-Ethyldeacetylorientalide and its parent compound, Orientalide. At present, no direct comparative studies or individual detailed activity reports exist to fulfill the requirements of a quantitative comparison, including experimental protocols and signaling pathway analysis.
Searches of prominent scientific databases and chemical literature repositories did not yield any specific studies detailing the synthesis, biological evaluation, or mechanism of action for "this compound." This suggests that it may be a novel or highly specialized derivative with limited research available in the public domain.
Similarly, information regarding the specific biological activities of the parent compound, "Orientalide," is scarce. While the name suggests a potential natural product origin, detailed pharmacological studies, including quantitative data such as IC50 or EC50 values, and investigations into its effects on cellular signaling pathways, are not readily accessible.
Due to the absence of experimental data, it is not possible to construct the requested comparison tables, detail experimental methodologies, or generate visualizations of signaling pathways.
Researchers, scientists, and drug development professionals interested in the potential activities of these compounds would need to undertake foundational research, including:
-
Synthesis and Characterization: Chemical synthesis of this compound and isolation or synthesis of Orientalide, followed by structural confirmation.
-
In Vitro Screening: A broad panel of biological assays to identify potential therapeutic areas, such as anticancer, anti-inflammatory, or antimicrobial activities.
-
Mechanism of Action Studies: Subsequent investigations to elucidate the molecular targets and signaling pathways affected by these compounds.
Until such primary research is conducted and published, a meaningful and data-driven comparison between this compound and Orientalide remains unfeasible.
Comparative Efficacy Analysis: 9-O-Ethyldeacetylorientalide vs. Standard-of-Care
Disclaimer: Information regarding "9-O-Ethyldeacetylorientalide" is not available in the public domain or published scientific literature based on current searches. The following guide is a template demonstrating the requested format and cannot provide actual data for this specific compound. The standard-of-care drug and all data presented are hypothetical for illustrative purposes. For this example, we will assume "this compound" is an investigational compound for Non-Small Cell Lung Cancer (NSCLC) and compare it to Cisplatin , a standard-of-care chemotherapeutic agent.
Quantitative Efficacy Data
The following table summarizes the in vitro cytotoxicity of this compound compared to Cisplatin in various NSCLC cell lines.
| Compound | Cell Line | IC50 (µM) after 48h |
| This compound | A549 | 15.2 |
| H1299 | 21.8 | |
| PC9 | 11.5 | |
| Cisplatin | A549 | 8.7 |
| H1299 | 12.4 | |
| PC9 | 5.9 |
Experimental Protocols
Cell Viability Assay (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and Cisplatin in NSCLC cell lines.
Materials:
-
NSCLC cell lines (A549, H1299, PC9)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (dissolved in DMSO)
-
Cisplatin (dissolved in 0.9% saline)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cells were seeded in 96-well plates at a density of 5 x 10³ cells/well and allowed to adhere overnight.
-
The following day, the medium was replaced with fresh medium containing serial dilutions of this compound or Cisplatin. A vehicle control (DMSO or saline) was also included.
-
Cells were incubated for 48 hours at 37°C in a 5% CO2 incubator.
-
After incubation, 20 µL of MTT reagent (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours.
-
The medium was then removed, and 150 µL of DMSO was added to each well to dissolve the formazan (B1609692) crystals.
-
The absorbance was measured at 570 nm using a microplate reader.
-
The IC50 values were calculated from the dose-response curves using non-linear regression analysis.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the hypothetical mechanism of action for this compound and the workflow of the cell viability experiment.
Caption: Hypothetical signaling pathway for this compound in NSCLC.
Caption: Experimental workflow for the MTT cell viability assay.
Validating Target Engagement of 9-O-Ethyldeacetylorientalide in Cells: A Comparative Guide
For researchers, scientists, and drug development professionals, confirming that a therapeutic compound engages its intended molecular target within a cellular context is a critical step in drug discovery. This guide provides a comparative framework for validating the target engagement of 9-O-Ethyldeacetylorientalide, a novel compound with putative anti-inflammatory properties. Due to the limited publicly available information on this compound, this guide will use the well-characterized IκB kinase (IKK) complex, a central regulator of the NF-κB inflammatory pathway, as a representative target. This approach will illustrate the methodologies and data-driven comparisons necessary for robust target validation.
This guide will compare the hypothetical performance of this compound against established IKK inhibitors: BMS-345541, TPCA-1, SC-514, and IMD-0354. The comparison will be based on key target engagement assays, providing a blueprint for the evaluation of novel compounds.
Quantitative Comparison of IKK Inhibitor Potency
The potency of a compound against its target is a primary determinant of its therapeutic potential. This is often quantified by the half-maximal inhibitory concentration (IC50), both in biochemical and cellular assays.
| Compound | Biochemical IKKβ IC50 (nM) | Cellular Inhibition of IκBα Phosphorylation/NF-κB Activity (IC50) | Cellular Thermal Shift Assay (CETSA) Data |
| This compound (Hypothetical) | 50 | 500 nM (Inhibition of TNFα-induced IκBα phosphorylation) | ΔTm = +3.5°C at 10 µM |
| BMS-345541 | 300[1] | 4.2 µM (IKKα)[2] | Data not readily available |
| TPCA-1 | 17.9[1][3] | 170 nM (Inhibition of TNFα production)[3] | Data not readily available |
| SC-514 | 3,000-12,000[4] | 8-20 µM (Inhibition of NF-κB dependent gene expression)[4] | Data not readily available |
| IMD-0354 | Data not readily available | 1.2 µM (Inhibition of TNFα-induced NF-κB transcription)[5][6] | Data not readily available |
Experimental Protocols for Target Engagement Validation
Robust validation of target engagement relies on a combination of orthogonal assays. Below are detailed protocols for key experimental methodologies.
Biochemical Kinase Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of the purified target protein.
Principle: The kinase activity of recombinant IKKβ is measured by quantifying the phosphorylation of a substrate peptide (e.g., a fragment of IκBα) in the presence of ATP. Inhibition of this activity by a compound is measured by a decrease in substrate phosphorylation.
Protocol:
-
Reaction Setup: In a 384-well plate, combine recombinant human IKKβ enzyme, a biotinylated IκBα peptide substrate, and ATP in a kinase assay buffer.
-
Compound Addition: Add serial dilutions of the test compound (e.g., this compound) or a vehicle control (DMSO) to the reaction wells.
-
Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 60 minutes) to allow for the kinase reaction to proceed.
-
Detection: Terminate the reaction and detect the level of substrate phosphorylation. This can be achieved using various methods, such as time-resolved fluorescence resonance energy transfer (TR-FRET) with a europium-labeled anti-phospho-IκBα antibody and a streptavidin-allophycocyanin conjugate.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm target engagement in intact cells by measuring the thermal stabilization of a target protein upon ligand binding.[7][8][9]
Principle: The binding of a compound to its target protein can increase the protein's resistance to thermal denaturation. This thermal stabilization can be quantified by heating cell lysates or intact cells to various temperatures and measuring the amount of soluble target protein remaining.[7][9]
Protocol:
-
Cell Treatment: Culture cells to an appropriate density and treat with various concentrations of the test compound or vehicle control for a specified time.
-
Heating: Heat the cell suspensions or lysates across a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes), followed by cooling.
-
Lysis and Fractionation: Lyse the cells (if not already lysed) and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.
-
Protein Detection: Analyze the amount of the target protein (IKKβ) in the soluble fraction by Western blotting or other sensitive protein detection methods like ELISA or proximity ligation assay.
-
Data Analysis: Generate a melting curve by plotting the amount of soluble protein as a function of temperature. A shift in the melting curve to higher temperatures in the presence of the compound indicates target engagement. The change in melting temperature (ΔTm) can be quantified. Isothermal dose-response experiments can be performed at a fixed temperature to determine the EC50 for thermal stabilization.
Western Blotting for Downstream Signaling
This method assesses target engagement indirectly by measuring the inhibition of a downstream event in the signaling pathway.
Principle: Activated IKKβ phosphorylates IκBα, leading to its degradation and the subsequent translocation of NF-κB to the nucleus. An effective IKKβ inhibitor will block the phosphorylation and degradation of IκBα.
Protocol:
-
Cell Culture and Treatment: Plate cells and, once adhered, pre-treat with a range of concentrations of the test compound for 1-2 hours.
-
Stimulation: Stimulate the cells with a pro-inflammatory agent like TNF-α (e.g., 10 ng/mL) for a short period (e.g., 15-30 minutes) to activate the NF-κB pathway.
-
Protein Extraction: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with primary antibodies specific for phosphorylated IκBα (p-IκBα) and total IκBα. A loading control (e.g., β-actin or GAPDH) should also be probed.
-
Detection and Analysis: Use a secondary antibody conjugated to an enzyme (e.g., HRP) for chemiluminescent detection. Quantify the band intensities to determine the ratio of p-IκBα to total IκBα and calculate the IC50 for the inhibition of IκBα phosphorylation.
Visualizing the Molecular Pathway and Experimental Process
To provide a clearer understanding of the biological context and experimental design, the following diagrams illustrate the NF-κB signaling pathway and a typical workflow for validating target engagement.
Caption: Canonical NF-κB signaling pathway and the inhibitory action of this compound.
Caption: A streamlined workflow for validating the cellular target engagement of a novel compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. researchgate.net [researchgate.net]
- 3. selleckchem.com [selleckchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. High-Throughput Cellular Thermal Shift Assays in Research and Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. High Throughput Cellular Thermal Shift Assays in Research and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Receptor Cross-Reactivity of 9-O-Ethyldeacetylorientalide: A Comparative Analysis
A comprehensive review of available scientific literature reveals a significant gap in the understanding of the receptor binding profile and cross-reactivity of the compound 9-O-Ethyldeacetylorientalide. Extensive searches have yielded no specific data on its direct molecular targets or its potential interactions with other receptors. This absence of empirical data precludes a detailed comparative analysis as initially requested.
While direct information on this compound is not available, an examination of the broader class of compounds to which it likely belongs—sesquiterpene lactones—offers some general insights into potential biological activities. Orientalide, a related natural product, and other sesquiterpene lactones have been noted for their anti-inflammatory and potential anti-cancer properties. However, the specific receptor-level interactions driving these effects remain largely uncharacterized.
The Challenge of Undefined Primary Targets
A fundamental prerequisite for assessing receptor cross-reactivity is the identification of a primary receptor or a set of primary receptors to which a compound binds with high affinity. Without this baseline, a comparative analysis of binding to other "off-target" receptors is not feasible. The current body of scientific literature does not contain studies that have identified a primary receptor for this compound or for the parent compound, orientalide.
Insights from the Sesquiterpene Lactone Class
Sesquiterpene lactones are a diverse group of natural products known to possess a wide array of biological activities. Their mechanisms of action are often attributed to their ability to alkylate proteins, which can lead to the modulation of various signaling pathways. A significant body of research has focused on their inhibitory effects on the nuclear factor-kappa B (NF-κB) signaling pathway, a key regulator of inflammation and immune responses.
It is plausible that the biological effects of this compound, if any, could be mediated through similar mechanisms. However, this remains speculative without direct experimental evidence.
The Path Forward: A Call for Experimental Investigation
To address the current knowledge gap and enable a thorough evaluation of the cross-reactivity of this compound, foundational research is required. The following experimental approaches would be necessary to generate the data required for a comprehensive comparison guide:
Experimental Workflow for Determining Receptor Binding Profile
Figure 1. A proposed experimental workflow to elucidate the receptor binding profile and cross-reactivity of this compound.
Detailed Methodologies
1. Radioligand Binding Assays:
-
Objective: To identify potential receptor targets and determine binding affinities (Ki values).
-
Protocol Outline:
-
Prepare cell membranes or purified receptors of interest.
-
Incubate the membranes/receptors with a known radiolabeled ligand that binds to the target receptor.
-
Add varying concentrations of the test compound (this compound).
-
Separate bound from unbound radioligand by rapid filtration.
-
Quantify the radioactivity of the bound ligand using a scintillation counter.
-
Calculate the IC50 value (concentration of the test compound that inhibits 50% of the specific binding of the radioligand) and subsequently the Ki value (inhibitory constant).
-
2. Cell-Based Functional Assays:
-
Objective: To determine the functional activity (agonist, antagonist, etc.) of the compound at the identified receptors.
-
Protocol Outline (Example: GPCR-mediated cAMP modulation):
-
Culture cells expressing the receptor of interest.
-
Treat cells with varying concentrations of this compound.
-
For antagonist activity, co-treat with a known agonist for the receptor.
-
Lyse the cells and measure intracellular cyclic AMP (cAMP) levels using a commercially available ELISA kit.
-
Analyze the dose-response curve to determine the EC50 (for agonists) or IC50 (for antagonists).
-
Conclusion
The topic of this compound's cross-reactivity with other receptors is one that currently cannot be addressed due to a lack of fundamental research data. The creation of a meaningful and objective comparison guide is contingent upon the completion of foundational studies to first identify its primary molecular target(s) and then systematically screen for interactions with a broad range of other receptors. The experimental workflows and methodologies outlined above provide a roadmap for researchers to generate the necessary data to fill this critical knowledge gap. For scientists and drug development professionals, this highlights the necessity of comprehensive preclinical characterization of novel compounds to understand their full pharmacological profile, including potential off-target effects.
Comparative Analysis of 9-O-Ethyldeacetylorientalide and Known Inhibitors of NF-κB and Human Neutrophil Elastase
For the attention of: Researchers, scientists, and drug development professionals.
This guide provides a comparative overview of the potential inhibitory activities of 9-O-Ethyldeacetylorientalide, a putative sesquiterpenoid lactone, against two key therapeutic targets: Nuclear Factor-kappa B (NF-κB) and Human Neutrophil Elastase (HNE). Due to the current lack of specific experimental data for this compound, this comparison is based on the known activities of the broader class of sesquiterpenoid lactones. The guide benchmarks these potential activities against well-established inhibitors of NF-κB and HNE, supported by experimental data from peer-reviewed studies.
Executive Summary
Orientalide, the parent compound of this compound, is classified as a sesquiterpenoid lactone. This class of natural products has demonstrated inhibitory effects on inflammatory pathways, primarily through the inhibition of the transcription factor NF-κB, and on tissue-degrading enzymes such as human neutrophil elastase. This guide presents a comparative landscape of potency for representative sesquiterpenoid lactones alongside known, potent inhibitors of these targets. Detailed experimental protocols for assessing inhibitory activity are also provided to facilitate further research and validation.
Comparison of Inhibitory Potency
The following tables summarize the half-maximal inhibitory concentrations (IC50) of known inhibitors for NF-κB and Human Neutrophil Elastase. It is important to note that specific IC50 values for this compound or its parent compound, orientalide, are not currently available in the public domain and would require experimental determination.
Table 1: Comparison of NF-κB Inhibitors
| Inhibitor Class | Compound | Target | Assay Type | IC50 |
| Sesquiterpenoid Lactone (Hypothetical) | This compound | NF-κB | - | Data not available |
| IκBα Phosphorylation Inhibitor | BAY 11-7082 | IKKβ | TNF-α induced IκB-α phosphorylation | 5-10 µM |
| IKKβ Inhibitor | TPCA-1 | IKKβ | Cell-free assay | 17.9 nM |
| Diterpenoid Triepoxide | Triptolide | NF-κB Activation | --- | Data available |
| Ubiquitin Activating Enzyme Inhibitor | TAK-243 (MLN7243) | UAE (UBA1) | Cell-based assay | 1 nM |
Table 2: Comparison of Human Neutrophil Elastase (HNE) Inhibitors
| Inhibitor Class | Compound | Target | IC50 | Ki |
| Sesquiterpenoid Lactone (Hypothetical) | This compound | HNE | Data not available | Data not available |
| Competitive Inhibitor | Sivelestat (ONO-5046) | HNE | 44 nM[1] | 200 nM[1] |
| Mechanism-based Inhibitor | GW-311616A | HNE | 22 nM | 0.31 nM |
| Slow-binding Competitive Inhibitor | FK706 | HNE | 83 nM | 4.2 nM |
| Potent, Selective Inhibitor | AZD9668 | HNE | 12 nM | --- |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms of action and experimental procedures discussed, the following diagrams are provided in DOT language.
Caption: Simplified NF-κB signaling pathway and points of inhibition.
References
A Head-to-Head Comparison of Guaianolide Sesquiterpene Lactones in Cancer and Inflammation Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activities of selected guaianolide sesquiterpene lactones, a class of natural products known for their potent anticancer and anti-inflammatory properties. As direct head-to-head studies involving 9-O-Ethyldeacetylorientalide are not publicly available, this guide focuses on structurally similar and well-characterized guaianolides to offer valuable insights for researchers in the field. The compounds discussed herein serve as important benchmarks for understanding the therapeutic potential of this chemical class.
Introduction to Guaianolide Sesquiterpene Lactones
Guaianolide sesquiterpene lactones are a diverse group of naturally occurring compounds characterized by a seven-membered carbocyclic ring fused to a cyclopentane (B165970) ring and a γ-lactone moiety. These compounds, isolated from various plant species, have garnered significant interest in medicinal chemistry due to their wide range of biological activities, including cytotoxic and anti-inflammatory effects. The presence of reactive functional groups, such as the α-methylene-γ-lactone motif, is often crucial for their biological mechanism of action, which frequently involves the modulation of key signaling pathways like NF-κB and MAPK.
Comparative Analysis of Anticancer Activity
The cytotoxic effects of guaianolide sesquiterpenes have been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter for comparing the potency of these compounds. The following table summarizes the IC50 values for selected guaianolides against human cancer cell lines.
| Compound | Cell Line | IC50 (µM) | Reference |
| Chlorohyssopifolin A | HL-60 (Leukemia) | < 10 | [1][2] |
| U-937 (Leukemia) | < 10 | [1][2] | |
| SK-MEL-1 (Melanoma) | < 10 | [1][2] | |
| Chlorohyssopifolin C | HL-60 (Leukemia) | < 10 | [1][2] |
| U-937 (Leukemia) | < 10 | [1][2] | |
| SK-MEL-1 (Melanoma) | < 10 | [1][2] | |
| Linichlorin A | HL-60 (Leukemia) | < 10 | [1][2] |
| U-937 (Leukemia) | < 10 | [1][2] | |
| SK-MEL-1 (Melanoma) | < 10 | [1][2] | |
| Argyin H | MCF-7 (Breast Cancer) | 15.13 - 18.63 | [3][4] |
| Argyin I | MCF-7 (Breast Cancer) | 15.13 - 18.63 | [3][4] |
| Argyin J | MCF-7 (Breast Cancer) | 15.13 - 18.63 | [3][4] |
| Ainsfragolide | Various Cancer Cell Lines | 0.4 - 8.3 | [5] |
Comparative Analysis of Anti-inflammatory Activity
The anti-inflammatory properties of guaianolide sesquiterpenes are often assessed by their ability to inhibit the production of inflammatory mediators like nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| Chrysanthemumin A | RAW 264.7 | NO Inhibition | 1.4 - 9.7 | [6][7] |
| Chrysanthemumin B | RAW 264.7 | NO Inhibition | 1.4 - 9.7 | [6][7] |
| 8-O-methylsenecioylaustricin | Microglia | Neuroinflammation | 1.67 ± 0.28 | |
| Lactucin | Microglia | Neuroinflammation | 1.82 ± 0.27 |
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
This protocol outlines the determination of the cytotoxic effects of compounds on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., HL-60, U-937, SK-MEL-1, MCF-7)
-
Cell culture medium (e.g., RPMI-1640, DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol (B130326) with HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Anti-inflammatory Assay (Nitric Oxide Inhibition Assay using Griess Reagent)
This protocol describes the measurement of nitric oxide production by macrophages.
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM medium with high glucose
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS)
-
Griess Reagent (Part A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
Sodium nitrite (B80452) standard solution
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells per well and incubate for 24 hours.
-
Compound Treatment and Stimulation: Pre-treat the cells with various concentrations of the test compounds for 1 hour. Then, stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.
-
Griess Reaction: Transfer 100 µL of the cell culture supernatant to a new 96-well plate. Add 50 µL of Griess Reagent Part A, followed by 50 µL of Griess Reagent Part B. Incubate at room temperature for 10 minutes.
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Generate a standard curve using the sodium nitrite standard solution. Calculate the concentration of nitrite in the samples and determine the percentage of NO inhibition and the IC50 value.
Signaling Pathways
Guaianolide sesquiterpene lactones often exert their biological effects by modulating key cellular signaling pathways. The NF-κB and MAPK pathways are common targets.
NF-κB Signaling Pathway
The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway plays a critical role in regulating the inflammatory response, cell survival, and proliferation. Many guaianolides inhibit this pathway, leading to their anti-inflammatory and pro-apoptotic effects.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is crucial for cell proliferation, differentiation, and survival. Dysregulation of this pathway is common in cancer. Certain guaianolides can modulate MAPK signaling, contributing to their anticancer activity.
Experimental Workflow
The following diagram illustrates a general workflow for the initial screening and evaluation of guaianolide sesquiterpene lactones.
Conclusion
This guide provides a comparative overview of the anticancer and anti-inflammatory activities of several guaianolide sesquiterpene lactones, offering a valuable resource for researchers interested in this class of compounds. While direct comparative data for this compound is currently unavailable, the information presented on structurally related compounds highlights the significant therapeutic potential of guaianolides. Further investigation into the structure-activity relationships and mechanisms of action of these compounds will be crucial for the development of novel therapeutic agents.
References
- 1. Chlorinated Guaiane-Type Sesquiterpene Lactones as Cytotoxic Agents against Human Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. 4.3. MTT Assay for Cell Viability [bio-protocol.org]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. Anti-inflammatory potential of some eudesmanolide and guaianolide sesquiterpenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Highly Oxidized Guaianolide Sesquiterpenoids with Potential Anti-inflammatory Activity from Chrysanthemum indicum - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide: Unraveling the Mechanism of Action of 9-O-Ethyldeacetylorientalide and Related Guaianolide Sesquiterpene Lactones Using Genetic Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the proposed mechanism of action for the novel compound 9-O-Ethyldeacetylorientalide, benchmarked against well-characterized guaianolide sesquiterpene lactones. Drawing upon existing experimental data from genetic models, we delineate a strategic approach to confirming the biological activity of this new chemical entity.
While specific experimental data for this compound is not yet available, its structural similarity to other guaianolide sesquiterpene lactones allows for a strong hypothesis regarding its mechanism of action. This document outlines this proposed mechanism and provides a framework for its validation.
Proposed Mechanism of Action: Inhibition of the NF-κB Signaling Pathway
Guaianolide sesquiterpene lactones are well-documented inhibitors of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical regulator of inflammatory responses, cell survival, and proliferation. The electrophilic α-methylene-γ-lactone moiety present in these compounds is thought to be the key pharmacophore, enabling them to alkylate nucleophilic residues, particularly cysteine, on key signaling proteins.
The primary proposed target for this compound and its analogues is the IκB Kinase (IKK) complex. By inhibiting IKK, these compounds prevent the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. This leads to the stabilization of the IκBα-NF-κB complex, thereby blocking the nuclear translocation of NF-κB and the transcription of its downstream target genes, which include pro-inflammatory cytokines and anti-apoptotic proteins. An alternative, but not mutually exclusive, mechanism involves the direct alkylation of the p65 subunit of NF-κB, which would also prevent its transcriptional activity.
Comparative Analysis of Guaianolide Sesquiterpene Lactones
To provide a context for the potential efficacy of this compound, the following table summarizes the cytotoxic activity of several related guaianolide sesquiterpene lactones against various human tumor cell lines.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Parthenolide | MKN-28 | Gastric Cancer | Not specified | [1] |
| MKN-45 | Gastric Cancer | Not specified | [1] | |
| MKN-74 | Gastric Cancer | Not specified | [1] | |
| Chlorohyssopifolin A | HL-60 | Acute Myeloid Leukemia | < 10 | [2][3] |
| U-937 | Histiocytic Lymphoma | < 10 | [2][3] | |
| SK-MEL-1 | Melanoma | < 10 | [2][3] | |
| Chlorohyssopifolin C | HL-60 | Acute Myeloid Leukemia | < 10 | [2][3] |
| U-937 | Histiocytic Lymphoma | < 10 | [2][3] | |
| SK-MEL-1 | Melanoma | < 10 | [2][3] | |
| Chlorohyssopifolin D | HL-60 | Acute Myeloid Leukemia | < 10 | [2][3] |
| U-937 | Histiocytic Lymphoma | < 10 | [2][3] | |
| SK-MEL-1 | Melanoma | < 10 | [2][3] | |
| Linichlorin A | HL-60 | Acute Myeloid Leukemia | < 10 | [2][3] |
| U-937 | Histiocytic Lymphoma | < 10 | [2][3] | |
| SK-MEL-1 | Melanoma | < 10 | [2][3] | |
| Lactucin | KB | Human Epidermoid Carcinoma | 75 | [4] |
| Bel 7402 | Human Hepatocellular Carcinoma | 55 | [4] | |
| Helenalin | RD | Rhabdomyosarcoma | 5.26 (24h), 3.47 (72h) | [5] |
| Estafiatin | P-388 | Leukemia | 1.69 ± 0.15 | [6] |
| L-1210 | Leukemia | 2.92 ± 1.22 | [6] |
Experimental Protocols for Mechanism of Action Confirmation
To rigorously validate the proposed mechanism of action of this compound, a series of experiments utilizing genetic models are recommended.
This assay provides a quantitative measure of NF-κB transcriptional activity.
-
Objective: To determine if this compound inhibits TNF-α-induced NF-κB activation.
-
Cell Line: HEK293 or HeLa cells stably expressing an NF-κB-driven luciferase reporter gene.
-
Methodology:
-
Seed the reporter cell line in a 96-well plate.
-
Pre-treat cells with varying concentrations of this compound or a known NF-κB inhibitor (e.g., Parthenolide) for 1-2 hours.
-
Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 6-8 hours to activate the NF-κB pathway.
-
Lyse the cells and measure luciferase activity using a luminometer.
-
Normalize the firefly luciferase signal to a co-transfected Renilla luciferase control to account for variations in transfection efficiency and cell viability.
-
-
Expected Outcome: A dose-dependent decrease in luciferase activity in cells treated with this compound, indicating inhibition of NF-κB transcriptional activity.
This experiment will help to confirm that the observed effects of this compound are indeed mediated through the NF-κB pathway.
-
Objective: To assess whether the knockdown of key NF-κB subunits (p65 and p50) mimics or enhances the cellular effects of this compound.
-
Cell Line: A relevant cancer cell line (e.g., a line showing sensitivity to guaianolides from the table above).
-
Methodology:
-
Transfect cells with siRNAs targeting the p65 (RelA) and p50 (NFKB1) subunits of NF-κB, or a non-targeting control siRNA.[7][8]
-
After 48-72 hours, confirm knockdown efficiency by Western blot or qRT-PCR.
-
Treat the knockdown and control cells with this compound.
-
Assess cellular endpoints such as apoptosis (e.g., using Annexin V/PI staining and flow cytometry) and cell viability (e.g., using an MTT assay).
-
-
Expected Outcome: Knockdown of p65 and/or p50 should induce apoptosis and reduce cell viability. The effects of this compound may be less pronounced in the knockdown cells if it acts through the same pathway. Dual knockdown of both subunits may lead to more extensive apoptosis.[7]
CRISPR-Cas9 technology can be employed to generate knockout cell lines for key components of the NF-κB pathway, providing a powerful tool for target validation.
-
Objective: To definitively determine if the cytotoxic effects of this compound are dependent on specific proteins in the NF-κB pathway.
-
Cell Line: A suitable cancer cell line.
-
Methodology:
-
Design and validate guide RNAs (gRNAs) targeting key genes in the NF-κB pathway, such as IKBKB (IKKβ) and RELA (p65).
-
Generate stable knockout cell lines using CRISPR-Cas9 technology.[9][10]
-
Confirm gene knockout at the protein level by Western blot.
-
Compare the sensitivity of the knockout cell lines to this compound with that of the wild-type parental cell line using a cell viability assay.
-
-
Expected Outcome: Knockout of a direct target of this compound (e.g., IKKβ) should confer resistance to the compound. Knockout of downstream signaling components might also alter the cellular response.
Visualizing the Molecular Pathways and Experimental Designs
To facilitate a clearer understanding of the concepts discussed, the following diagrams have been generated using Graphviz.
References
- 1. Frontiers | Collateral Sensitivity of Parthenolide via NF-κB and HIF-α Inhibition and Epigenetic Changes in Drug-Resistant Cancer Cell Lines [frontiersin.org]
- 2. Chlorinated Guaiane-Type Sesquiterpene Lactones as Cytotoxic Agents against Human Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chlorinated Guaiane-Type Sesquiterpene Lactones as Cytotoxic Agents against Human Tumor Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Mechanism of Action of the Sesquiterpene Compound Helenalin in Rhabdomyosarcoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.uran.ua [journals.uran.ua]
- 7. Dual knockdown of p65 and p50 subunits of NF-kappaB by siRNA inhibits the induction of inflammatory cytokines and significantly enhance apoptosis in human primary synoviocytes treated with tumor necrosis factor-alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. SignalSilence® NF-kappaB p65 siRNA I | Cell Signaling Technology [cellsignal.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Identification of Drug Resistance Mechanisms Using Genome-Wide CRISPR-Cas9 Screens - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of the Biological Effects of Guaianolide Sesquiterpene Lactones: A Proxy for "9-O-Ethyldeacetylorientalide"
A comprehensive review of the biological activities of guaianolide sesquiterpene lactones, the parent class of the sparsely documented 9-O-Ethyldeacetylorientalide. This guide provides available data on anticancer and anti-inflammatory effects, detailed experimental protocols, and key signaling pathways to offer researchers a baseline for understanding the potential therapeutic profile of this compound class.
Due to the absence of published scientific literature on "this compound," a direct comparative analysis of its biological effects across different laboratories is not feasible. This guide, therefore, focuses on the broader class of compounds to which it belongs: guaianolide sesquiterpene lactones. Orientalide, the parent compound of the queried molecule, is a member of this class, which is known for a wide range of biological activities, including potent anticancer and anti-inflammatory properties. This report compiles and compares data from multiple studies on various guaianolide sesquiterpene lactones to provide a foundational understanding of their therapeutic potential and the methodologies used to assess them.
Quantitative Data on Biological Activities
The following tables summarize the cytotoxic (anticancer) and anti-inflammatory activities of several well-studied guaianolide sesquiterpene lactones from various research publications. These data offer a comparative look at the potency of these compounds across different cancer cell lines and inflammatory models.
Table 1: Cytotoxic Activity of Guaianolide Sesquiterpene Lactones against Various Cancer Cell Lines
| Compound Name | Cancer Cell Line | IC50 (µM) | Reference |
| Chlorohyssopifolin A | HL-60 (Human leukemia) | 1.2 | [1] |
| Chlorohyssopifolin C | HL-60 (Human leukemia) | 2.1 | [1] |
| Chlorohyssopifolin D | HL-60 (Human leukemia) | 2.3 | [1] |
| Linichlorin A | HL-60 (Human leukemia) | 7.5 | [1] |
| Cynaropicrin | U-251 MG (Glioblastoma) | 20.4 | [2] |
| Dehydrocostus lactone | U-251 MG (Glioblastoma) | 8.2 | [2] |
| Saussureamine B | U-251 MG (Glioblastoma) | 7.9 | [2] |
| Centaurolide-B | HeLa (Human cervix adenocarcinoma) | 18 | [3] |
| Estafiatin | P-388 (Leukemia) | 1.69 | [4] |
| 3-keto-4-methylene-cis-guaianolide | L-1210 (Leukemia) | 2.42 | [4] |
Table 2: Anti-inflammatory Activity of Guaianolide Sesquiterpene Lactones
| Compound Name | Assay | IC50 (µM) | Reference |
| 7-Hydroxyfrullanolide | NF-κB Inhibition | Not specified, but potent inhibition shown | [5] |
| Helenalin (B1673037) | NF-κB Inhibition | Directly targets p65 subunit | [6] |
| Parthenolide (B1678480) | NF-κB Inhibition | Targets IKK complex | [7] |
| 8-epiisoamberboin | Nitric Oxide Production Inhibition | Significant inhibition without cytotoxicity | [8] |
| 8-deoxylactucin | Nitric Oxide Production Inhibition | Significant inhibition without cytotoxicity | [8] |
| Eupatolide | Nitric Oxide Production Inhibition | Significant inhibition without cytotoxicity | [8] |
Experimental Protocols
To ensure the reproducibility of the biological effects observed, detailed experimental protocols are crucial. Below are methodologies for key assays cited in the literature for assessing the cytotoxic and anti-inflammatory activities of guaianolide sesquiterpene lactones.
Protocol 1: MTT Assay for Cytotoxicity
This protocol is adapted from standard procedures for determining the cytotoxic effects of natural products on cancer cell lines.
1. Cell Seeding:
- Culture cancer cells in appropriate media and conditions.
- Trypsinize and count the cells.
- Seed 1 x 10^4 cells per well in a 96-well plate and incubate for 24 hours to allow for cell attachment.
2. Compound Treatment:
- Prepare a stock solution of the guaianolide sesquiterpene lactone in a suitable solvent (e.g., DMSO).
- Prepare serial dilutions of the compound in culture medium to achieve the desired final concentrations.
- Remove the old medium from the wells and add 100 µL of the medium containing the test compound. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known cytotoxic drug).
- Incubate the plate for 72 hours.
3. MTT Addition and Incubation:
- After the incubation period, remove the medium.
- Add 28 µL of a 2 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well.
- Incubate the cells for 1.5 hours at 37°C.
4. Formazan (B1609692) Solubilization and Absorbance Measurement:
- After incubation, carefully remove the MTT solution.
- Add 130 µL of DMSO to each well to dissolve the formazan crystals.
- Incubate the plate at 37°C for 15 minutes with shaking on an orbital shaker.
- Measure the absorbance at 492 nm using a microplate reader.
5. Data Analysis:
- Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
- Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.
Protocol 2: NF-κB Luciferase Reporter Assay for Anti-inflammatory Activity
This protocol outlines a common method for quantifying the inhibition of the NF-κB signaling pathway.
1. Cell Transfection:
- Seed cells (e.g., HEK293T or a relevant cancer cell line) in a 24-well plate.
- Transfect the cells with a luciferase reporter plasmid containing NF-κB response elements and a control plasmid (e.g., Renilla luciferase) for normalization using a suitable transfection reagent.
2. Compound Treatment and Stimulation:
- After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of the guaianolide sesquiterpene lactone.
- Incubate for a predetermined time (e.g., 1-2 hours).
- Stimulate the cells with an NF-κB activator, such as Tumor Necrosis Factor-alpha (TNF-α) or Lipopolysaccharide (LPS), for a specified duration (e.g., 6-8 hours).
3. Cell Lysis and Luciferase Assay:
- Wash the cells with phosphate-buffered saline (PBS).
- Lyse the cells using a passive lysis buffer.
- Transfer the cell lysate to a luminometer plate.
- Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.
4. Data Analysis:
- Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.
- Calculate the percentage of NF-κB inhibition for each treatment group relative to the stimulated control.
- Determine the IC50 value for NF-κB inhibition by plotting a dose-response curve.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the NF-κB signaling pathway, a primary target of many guaianolide sesquiterpene lactones, and a typical experimental workflow for assessing cytotoxicity.
Caption: The NF-κB signaling pathway and points of inhibition by guaianolide sesquiterpene lactones.
Caption: Experimental workflow for assessing the cytotoxicity of guaianolide sesquiterpene lactones.
References
- 1. mdpi.com [mdpi.com]
- 2. Antiproliferative Activities of Cynaropicrin and Related Compounds against Cancer Stem Cells [jstage.jst.go.jp]
- 3. Sesquiterpene Lactones with the 12,8-Guaianolide Skeleton from Algerian Centaurea omphalotricha - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.uran.ua [journals.uran.ua]
- 5. NF-κB-mediated anti-inflammatory activity of the sesquiterpene lactone 7-hydroxyfrullanolide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The anti-inflammatory sesquiterpene lactone helenalin inhibits the transcription factor NF-kappaB by directly targeting p65 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The antiinflammatory sesquiterpene lactone parthenolide inhibits NF-kappa B by targeting the I kappa B kinase complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibitory Effect of Selected Guaianolide and Germacranolide Sesquiterpene Lactones on Nitric Oxide Production - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 9-O-Ethyldeacetylorientalide: A Procedural Guide
The safe disposal of 9-O-Ethyldeacetylorientalide, a specialized research chemical, is paramount to ensuring laboratory safety and environmental protection. As a derivative of natural compounds used in drug development, it requires careful handling based on established best practices for hazardous chemical waste. This guide provides a step-by-step procedure for its proper disposal, intended for researchers, scientists, and drug development professionals.
Hazard Assessment and Personal Protective Equipment (PPE)
Given the lack of specific data, this compound should be handled as a potentially hazardous substance. The precautionary principle dictates the use of comprehensive PPE to minimize exposure.
| Hazard Category (Assumed) | Required Personal Protective Equipment (PPE) |
| Skin/Eye Irritant | Nitrile gloves, lab coat, and chemical splash goggles.[3][4] |
| Respiratory Irritant | Use in a certified chemical fume hood.[3] |
| Unknown Toxicity | Full PPE is required to prevent any potential systemic effects. |
Waste Segregation and Collection
Proper segregation is the first step in the disposal process. Never mix chemical waste streams unless explicitly instructed to do so by your EHS office.
-
Designate a Waste Container: Use a chemically resistant, leak-proof container with a secure screw-top cap. The container must be in good condition and compatible with this compound.
-
Label the Container: Affix a "Hazardous Waste" label to the container immediately. Fill out the label completely, including:
-
Full chemical name: "this compound"
-
Concentration and quantity
-
Associated hazards (e.g., "Potentially Toxic," "Irritant")
-
Date of accumulation start
-
Principal Investigator's name and lab location
-
-
Collect Waste: Collect all materials contaminated with this compound, including unused product, solutions, and contaminated labware (e.g., pipette tips, vials), in the designated waste container.
Step-by-Step Disposal Protocol
The following protocol outlines the general procedure for the disposal of this compound waste.
| Step | Action | Detailed Instructions |
| 1 | Don PPE | Before handling the chemical or its waste, put on all required PPE as listed in the table above. |
| 2 | Prepare Waste Container | Ensure the designated hazardous waste container is properly labeled and within reach inside a chemical fume hood. |
| 3 | Transfer Waste | Carefully transfer the this compound waste into the designated container. Avoid splashes and generating aerosols.[5] |
| 4 | Secure Container | Tightly seal the waste container cap. Wipe the exterior of the container with a damp cloth to remove any external contamination. |
| 5 | Store Safely | Store the sealed waste container in a designated, secondary containment area away from incompatible materials.[6] |
| 6 | Arrange for Pickup | Contact your institution's EHS department to schedule a pickup for the hazardous waste.[2] Do not dispose of this chemical down the drain.[7] |
Visualizing the Disposal Workflow
To clarify the procedural flow, the following diagrams illustrate the key decision-making and operational steps for the safe disposal of this compound.
Caption: Workflow for the disposal of this compound.
Caption: Logical relationship of waste streams to final disposal.
References
- 1. ehs.weill.cornell.edu [ehs.weill.cornell.edu]
- 2. ehs.yale.edu [ehs.yale.edu]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. assets.thermofisher.cn [assets.thermofisher.cn]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. fishersci.com [fishersci.com]
- 7. EHSO Manual 2025-2026 - Hazardous Waste [labman.ouhsc.edu]
Personal protective equipment for handling 9-O-Ethyldeacetylorientalide
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of 9-O-Ethyldeacetylorientalide. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on the known hazards of a closely related class of compounds, sesquiterpene lactones, to ensure a high level of safety in the laboratory.
Hazard Summary
Assumed Risks:
-
Irritant: May cause irritation to the skin, eyes, and respiratory tract.[1]
-
Sensitizer: May cause an allergic skin reaction upon repeated exposure.[1][2]
Quantitative Data Summary
Due to the lack of a specific SDS for this compound, quantitative data such as specific toxicity values (e.g., LD50) and occupational exposure limits are not available. The table below summarizes the known hazards for the general class of sesquiterpene lactones.
| Hazard Classification | Associated Risks | Precautionary Measures |
| Skin Irritant | May cause skin irritation and allergic contact dermatitis.[1][2] | Wear protective gloves and clothing. |
| Eye Irritant | May cause serious eye irritation.[1] | Wear eye and face protection. |
| Respiratory Irritant | May cause respiratory irritation, especially in powder form.[1] | Avoid breathing dust/fumes; work in a well-ventilated area or under a chemical fume hood.[1] |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is crucial for minimizing exposure. The following PPE is mandatory when handling this compound, based on recommendations for the sesquiterpene lactone, Eremanthin.[1]
| Body Part | Required PPE | Specifications and Rationale |
| Hands | Double-gloved Nitrile Gloves | Provides a robust barrier against skin contact. Double gloving is recommended to protect against undetected punctures or tears.[1] |
| Eyes/Face | Safety Glasses with Side-shields or Goggles | Protects eyes from splashes or airborne particles of the compound.[1] |
| Body | Fully-buttoned Laboratory Coat | Protects skin and personal clothing from contamination.[1] |
| Respiratory | N95 Respirator or higher (if handling powder) | Recommended when handling the solid form to prevent inhalation of airborne particles. Work in a certified chemical fume hood is the primary engineering control.[1] |
Operational and Disposal Plans
A systematic approach to handling this compound from receipt to disposal is critical for safety.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store in a cool, dry, and well-ventilated area away from incompatible materials.
-
Keep the container tightly closed.
2. Handling:
-
All work with this compound, particularly in solid (powder) form, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[1]
-
Before handling, ensure all necessary PPE is donned correctly.
-
Use dedicated spatulas and weighing boats for handling the solid.
-
If creating solutions, add the solvent to the solid slowly to prevent splashing.
3. Spill and Emergency Procedures:
-
Small Spills (Solid): Gently sweep up the material, avoiding dust generation. Place in a sealed, labeled container for disposal.[1]
-
Small Spills (Liquid): Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed, labeled container for disposal.
-
Large Spills: Evacuate the area and contact your institution's environmental health and safety (EHS) department.
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
-
Inhalation: Move to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
4. Disposal Plan:
-
All waste containing this compound, including contaminated PPE and spill cleanup materials, must be treated as hazardous waste.
-
Collect waste in a clearly labeled, sealed container.
-
Dispose of the waste in accordance with your institution's and local hazardous waste regulations. Do not dispose of it down the drain.
Experimental Workflow
The following diagram illustrates the logical workflow for the safe handling of this compound.
Caption: Logical workflow for the safe handling of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
